(5-Bromo-1,3-phenylene)dimethanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-bromo-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAHXLUWAJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559625 | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-22-6 | |
| Record name | 5-Bromo-1,3-benzenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Bromo-1,3-phenylene)dimethanol (CAS: 51760-22-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (5-Bromo-1,3-phenylene)dimethanol, a versatile building block in organic synthesis with potential applications in pharmaceutical and materials science. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its relevance in drug discovery.
Core Chemical and Physical Properties
This compound, also known as 5-bromo-1,3-bis(hydroxymethyl)benzene, is a white to yellow solid organic compound. Its structure features a central benzene ring substituted with a bromine atom and two hydroxymethyl (-CH₂OH) groups at positions 1 and 3. This unique arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.
| Property | Value | Reference(s) |
| CAS Number | 51760-22-6 | |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| Melting Point | 90-91 °C | |
| Boiling Point (Predicted) | 369.0 ± 32.0 °C | |
| Density (Predicted) | 1.628 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.91 ± 0.10 | |
| Appearance | White to yellow solid | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and acetone. |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of a diester precursor, dimethyl 5-bromoisophthalate. This transformation is typically achieved using a powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent.
Experimental Protocol: Synthesis via Reduction of Dimethyl 5-bromoisophthalate
This protocol describes a two-step synthesis: the preparation of the precursor, dimethyl 5-bromoisophthalate, followed by its reduction to the target compound, this compound.
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
-
Materials: 5-bromoisophthalic acid, anhydrous methanol, concentrated sulfuric acid, 5 wt% aqueous sodium bicarbonate solution, distilled water.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid, anhydrous methanol, and a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of distilled water.
-
Neutralize the mixture with a 5 wt% aqueous sodium bicarbonate solution until the pH is between 7 and 8, which will cause the product to precipitate.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with distilled water.
-
Dry the solid under vacuum to yield dimethyl 5-bromoisophthalate.
-
Step 2: Reduction to this compound
-
Materials: Dimethyl 5-bromoisophthalate, Lithium Aluminium Hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, distilled water, 15% aqueous sodium hydroxide solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve dimethyl 5-bromoisophthalate in anhydrous THF.
-
Slowly add the solution of dimethyl 5-bromoisophthalate to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a careful, sequential addition of water and then a 15% aqueous sodium hydroxide solution. A common workup procedure for a reaction with 'x' grams of LiAlH₄ involves the slow, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally 3'x' mL of water.[2][3]
-
Stir the resulting mixture at room temperature until a granular precipitate forms.
-
Add anhydrous magnesium sulfate to the mixture and stir to ensure all water is absorbed.
-
Filter the solid aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification
The crude product can be purified by recrystallization.[4][5][6][7]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is soluble (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest to medicinal chemists.
Role of the Bromine Atom: The presence of a bromine atom on an aromatic ring is a common feature in many pharmaceutical compounds.[8][9][10] Bromine can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and provide a handle for further synthetic modifications through cross-coupling reactions.[11] This allows for the creation of diverse libraries of compounds for biological screening.
Benzyl Alcohol Derivatives: Benzyl alcohol and its derivatives have been investigated for a range of biological activities, including antimicrobial properties.[1][12][13][14][15] The two hydroxymethyl groups on this compound offer points for derivatization to explore potential therapeutic applications.
Visualizing Synthetic and Logical Workflows
To aid in the understanding of the synthesis and purification processes, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: LiAlH₄ reduction workup procedure logic.
References
- 1. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Magic Formulas [chem.rochester.edu]
- 4. How To [chem.rochester.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 9. jms.ump.edu.pl [jms.ump.edu.pl]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. nbinno.com [nbinno.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (5-Bromo-1,3-phenylene)dimethanol, a key intermediate in various synthetic applications. Understanding these properties is critical for its effective use in research, development, and manufacturing. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide a robust framework for its handling and characterization.
Core Properties of this compound
This compound, also known as 5-Bromo-1,3-bis(hydroxymethyl)benzene, possesses the molecular formula C₈H₉BrO₂ and a molecular weight of approximately 217.06 g/mol .[1] Its structure, featuring a brominated aromatic ring with two hydroxymethyl substituents, dictates its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Melting Point | 90-91 °C | Based on commercial supplier data |
| Boiling Point | ~369 °C (Predicted) | Based on computational predictions |
| LogP (Predicted) | 0.8 | [1] |
Solubility Profile
The solubility of this compound is governed by its polar hydroxymethyl groups and the relatively nonpolar bromophenyl core. It is reported to be sparingly soluble in water but shows good solubility in various organic solvents.[2] Based on the principle of "like dissolves like," its solubility is expected to be higher in polar organic solvents.
Table 2: Estimated Solubility of this compound at 25 °C
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Sparingly Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Soluble |
| Isopropanol | 3.9 | Soluble |
| Acetone | 5.1 | Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |
| Dichloromethane (DCM) | 3.1 | Moderately Soluble |
| Toluene | 2.4 | Slightly Soluble |
| Hexane | 0.1 | Insoluble |
Note: This table provides estimated solubility based on the properties of structurally similar compounds. Experimental verification is recommended.
Stability Characteristics and Potential Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. As a benzyl alcohol derivative, it is susceptible to oxidation. The bromine substituent on the aromatic ring can also influence its reactivity and degradation profile. Storage under an inert gas is often recommended, suggesting potential sensitivity to oxidation.
Potential Degradation Pathways:
-
Oxidation: The primary degradation pathway for benzyl alcohols is oxidation of the hydroxymethyl groups to form the corresponding aldehyde and subsequently the carboxylic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.
-
Hydrolysis: While generally stable to hydrolysis under neutral conditions, prolonged exposure to strongly acidic or basic conditions could potentially lead to reactions involving the hydroxymethyl groups or the aromatic bromine.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to debromination and the formation of other degradation products.
-
Thermal Degradation: At elevated temperatures, brominated aromatic compounds may undergo decomposition, which can involve the cleavage of the carbon-bromine bond.
Below is a diagram illustrating a potential degradation pathway for this compound.
Caption: Potential oxidative and photolytic degradation pathways.
Experimental Protocols
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set at a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least one hour to permit the sedimentation of undissolved solid. Carefully withdraw a known volume of the supernatant using a calibrated pipette and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC analysis). Determine the concentration of this compound in the diluted solution using a validated HPLC method.
-
Calculation: Calculate the solubility of the compound in the original solvent based on the measured concentration and the dilution factor.
The following diagram outlines the experimental workflow for the shake-flask solubility determination.
Caption: Experimental workflow for solubility determination.
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Forced degradation studies are performed to demonstrate the specificity of the method.
HPLC Method Parameters (Suggested Starting Conditions):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more nonpolar degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the parent compound)
-
Column Temperature: 30 °C
Forced Degradation Studies:
Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80 °C for a specified time.
-
Base Hydrolysis: Add 1N NaOH and heat at 80 °C for a specified time.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight.
Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
The logical relationship for conducting forced degradation studies is depicted in the following diagram.
Caption: Logical flow of forced degradation experiments.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While quantitative experimental data is not extensively available, the provided protocols and estimated properties based on analogous compounds offer a solid foundation for its practical application. It is strongly recommended that researchers perform their own solubility and stability studies under their specific experimental conditions to ensure accurate and reliable results.
References
Spectroscopic and Analytical Profile of (5-Bromo-1,3-phenylene)dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (5-Bromo-1,3-phenylene)dimethanol (CAS No. 51760-22-6). Due to the absence of a complete, publicly available dataset from a single source, this document compiles and presents the available information on its nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Where specific experimental data is unavailable, this guide furnishes predicted data and typical experimental protocols for the characterization of similar aromatic compounds.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Extensive searches did not yield publicly available experimental spectra or peak lists for this compound. The tables above are structured to be populated as this data becomes available. PubChem provides a computed molecular weight of 217.06 g/mol .[1]
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following are generalized methodologies typically employed for the characterization of aromatic compounds of this nature.
Synthesis of this compound
A potential synthetic route to this compound involves the reduction of the corresponding dicarboxylic acid or diester, 5-bromo-isophthalic acid or its ester derivative, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. The reaction would be performed under an inert atmosphere, followed by an aqueous workup to yield the desired diol.
NMR Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the purified this compound sample would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
2. ¹H NMR Spectroscopy:
-
A 400 or 500 MHz spectrometer would be used.
-
A standard proton experiment would be run with a spectral width of approximately 12 ppm.
-
Typically, 16 to 32 scans would be acquired with a relaxation delay of 1-2 seconds.
3. ¹³C NMR Spectroscopy:
-
The same spectrometer would be used.
-
A proton-decoupled carbon experiment would be performed with a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) would be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, a KBr pellet would be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, a thin film could be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
2. Data Acquisition:
-
The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
The data would typically be collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
The sample could be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Electron Ionization (EI) or Electrospray Ionization (ESI) would be common ionization techniques.
2. Mass Analysis:
-
A quadrupole, time-of-flight (TOF), or ion trap mass analyzer would be used to separate the ions based on their mass-to-charge ratio (m/z).
3. Data Interpretation:
-
The resulting mass spectrum would show the molecular ion peak (M⁺) and various fragment ions. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) would result in a characteristic M and M+2 pattern for bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to Potential Derivatives of (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-1,3-phenylene)dimethanol , with its unique trifunctional structure, presents a versatile scaffold for the synthesis of a wide array of novel compounds. This technical guide explores the potential derivatization of this molecule at its aryl bromide and benzylic alcohol functionalities, providing insights into synthetic pathways and detailed experimental protocols adapted from established methodologies for analogous compounds. The strategic modification of this core structure opens avenues for the development of new chemical entities in medicinal chemistry and materials science.
Core Structure and Reactivity
This compound (CAS No. 51760-22-6) possesses two primary sites for chemical modification: the bromine-substituted aromatic ring and the two hydroxymethyl groups.[1][2] The aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.[3][4] The two benzylic alcohol groups can undergo reactions typical of primary alcohols, such as etherification and esterification, to introduce diverse functional moieties.[5][6]
I. Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The presence of an aryl bromide allows for the formation of new bonds at the 5-position of the phenyl ring through well-established cross-coupling methodologies. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][7] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. For this compound, this would involve coupling with various aryl or heteroaryl boronic acids to generate 5-aryl- or 5-heteroaryl-1,3-benzenedimethanol derivatives.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| 2 | 2,5-dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 |
| 3 | 2,5-dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Adapted from protocols for the coupling of other bromo-substituted aromatic compounds.[7][8]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2.5-6 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-4 equivalents)
-
Anhydrous solvent (e.g., Dimethoxyethane, 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system is used, separate the organic layer. If not, dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1,3-benzenedimethanol derivative.
References
- 1. CAS 51760-22-6: 5-Bromo-1,3-benzenedimethanol | CymitQuimica [cymitquimica.com]
- 2. This compound | C8H9BrO2 | CID 14383229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (5-Bromo-1,3-phenylene)dimethanol with various organoboron reagents. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] this compound is a valuable building block, and its successful coupling provides a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[1][3][4] The presence of the hydroxymethyl groups on the aryl bromide substrate is well-tolerated in many Suzuki coupling systems, allowing for direct coupling without the need for protecting groups.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Workflow
The general experimental workflow for the Suzuki coupling of this compound is depicted below. This process includes reaction setup under inert conditions, the reaction itself, and subsequent workup and purification.
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for each specific boronic acid partner.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki coupling of aryl bromides with various boronic acids. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Aryl Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 8 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | THF/H₂O | 70 | 24 |
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle. The diagram below illustrates the key steps involved in the transformation.
References
- 1. nobelprize.org [nobelprize.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Applications of (5-Bromo-1,3-phenylene)dimethanol in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(5-Bromo-1,3-phenylene)dimethanol , also known as 5-bromo-1,3-bis(hydroxymethyl)benzene, is a versatile building block in materials science. Its unique structure, featuring a brominated aromatic ring and two primary alcohol functionalities, allows for its incorporation into a variety of polymeric systems, imparting desirable properties such as flame retardancy and high refractive index. This document provides detailed application notes and protocols for the use of this compound in the synthesis of advanced materials.
Key Applications
The primary applications of this compound in materials science stem from its ability to be used as a monomer in polymerization reactions. The presence of the bromine atom and the aromatic core are crucial for tailoring the properties of the resulting polymers.
-
Flame Retardant Polymers: The bromine atom in the molecule acts as a radical trap in the gas phase during combustion, interrupting the exothermic processes and thus imparting flame retardant properties to the polymer. Polymers incorporating this monomer are being explored for applications where fire safety is critical.
-
High Refractive Index Polymers: The combination of the bromine atom and the phenyl ring, both of which have high molar refractions, contributes to an increase in the refractive index of polymers.[1] This makes materials derived from this compound suitable for optical applications such as lenses, optical films, and coatings.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyurethanes using this compound. These should be considered as starting points and may require optimization based on specific research goals.
Protocol 1: Synthesis of a Flame-Retardant Polyester
This protocol describes the synthesis of a polyester through the polycondensation of this compound with a diacid chloride.
Materials:
-
This compound
-
Adipoyl chloride (or other suitable diacid chloride)
-
Anhydrous pyridine (as solvent and acid scavenger)
-
Anhydrous N,N-dimethylformamide (DMF) (as solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Monomer Dissolution: Under a gentle flow of inert gas, add this compound (1 equivalent) and anhydrous pyridine (2.2 equivalents) to the flask. Add anhydrous DMF to dissolve the reactants completely.
-
Addition of Diacid Chloride: Dissolve adipoyl chloride (1 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture at 0 °C (ice bath).
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 12-24 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing vigorously stirred methanol. The polyester will precipitate.
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride. Dry the polymer in a vacuum oven at 60 °C to a constant weight.
Characterization:
The resulting polyester can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of ester linkages, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination, and Thermogravimetric Analysis (TGA) to evaluate its thermal stability and flame retardant properties (char yield).
Protocol 2: Synthesis of a High Refractive Index Polyurethane
This protocol outlines the synthesis of a polyurethane by the reaction of this compound with a diisocyanate.
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) (or other suitable diisocyanate)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous toluene (or other suitable aprotic solvent)
-
Methanol (for quenching)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Set up a dry three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen/argon inlet, and a thermometer.
-
Reactant Charging: Under an inert atmosphere, charge the flask with this compound (1 equivalent), anhydrous toluene, and a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%).
-
Heating and Diisocyanate Addition: Heat the mixture to 70-80 °C with stirring. Once the temperature is stable, add hexamethylene diisocyanate (1 equivalent) dropwise to the reaction mixture.
-
Polymerization: Maintain the reaction at 80-90 °C for 4-8 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.
-
Quenching and Precipitation: Once the polymerization is complete, cool the reaction mixture to room temperature and add a small amount of methanol to quench any unreacted isocyanate groups. Precipitate the polyurethane by pouring the solution into a non-solvent such as hexane or methanol.
-
Isolation and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at 50-60 °C.
Characterization:
The synthesized polyurethane can be analyzed using FTIR to confirm the formation of urethane linkages. Its molecular weight can be determined by GPC. The refractive index of a thin film of the polymer can be measured using an ellipsometer or an Abbe refractometer. Thermal properties can be assessed by TGA and Differential Scanning Calorimetry (DSC).
Data Presentation
The following tables summarize hypothetical quantitative data for polymers synthesized using this compound, based on typical results for similar halogenated aromatic polymers. Actual experimental results may vary.
Table 1: Properties of a Polyester derived from this compound and Adipoyl Chloride
| Property | Value | Method |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 60 - 80 °C | DSC |
| Decomposition Temperature (Td, 5% wt loss) | 300 - 350 °C | TGA |
| Char Yield at 600 °C (in N₂) | 20 - 30 % | TGA |
| Limiting Oxygen Index (LOI) | 28 - 32 % | ASTM D2863 |
Table 2: Properties of a Polyurethane derived from this compound and Hexamethylene Diisocyanate
| Property | Value | Method |
| Number Average Molecular Weight (Mn) | 20,000 - 40,000 g/mol | GPC |
| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC |
| Glass Transition Temperature (Tg) | 80 - 100 °C | DSC |
| Refractive Index (at 589 nm) | 1.58 - 1.62 | Ellipsometry |
| Optical Transmittance (at 550 nm) | > 90% | UV-Vis Spectroscopy |
| Decomposition Temperature (Td, 5% wt loss) | 280 - 330 °C | TGA |
Visualizations
Experimental Workflow for Polyester Synthesis
Caption: Workflow for polyester synthesis.
Logical Relationship of Applications
Caption: Applications of the title compound.
References
Application Notes and Protocols: (5-Bromo-1,3-phenylene)dimethanol as a Versatile Building Block for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1,3-phenylene)dimethanol is a versatile aromatic building block containing two primary alcohol functionalities and a bromine atom. This unique combination of reactive sites allows for its incorporation into a variety of polymer architectures, imparting specific functionalities and properties. The diol groups can readily undergo polymerization through reactions like esterification and etherification to form polyesters and polyethers, respectively. The bromine atom serves as a valuable site for post-polymerization modification, enabling the introduction of a wide range of functional groups through reactions such as Suzuki coupling, Sonogashira coupling, or nucleophilic substitution. This allows for the fine-tuning of the polymer's properties for specific applications in fields ranging from materials science to drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis of functional polymers using this compound as a key monomer.
Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₉BrO₂ | [1] |
| Molecular Weight | 217.06 g/mol | [1] |
| CAS Number | 51760-22-6 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF) | [1] |
Applications of Functional Polymers Derived from this compound
The unique structure of polymers derived from this compound opens up a range of potential applications:
-
Drug Delivery: The polymer backbone can be designed to be biodegradable (e.g., polyesters), and the bromine sites can be functionalized with targeting ligands or used to attach drug molecules.
-
Flame Retardants: The presence of bromine imparts inherent flame-retardant properties to the resulting polymers.
-
High-Performance Materials: Incorporation of the rigid aromatic ring into the polymer backbone can enhance thermal stability and mechanical strength.
-
Organic Electronics: The aromatic structure can be modified to create conjugated polymers with interesting electronic and optical properties for use in sensors, LEDs, and other devices.
-
Membranes and Separation: Functionalization of the polymer can be used to create materials with specific affinities for gas separation or filtration applications.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyethers from this compound. These should be considered as starting points and may require optimization based on the specific co-monomer and desired polymer characteristics.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes the synthesis of a polyester by reacting this compound with a dicarboxylic acid, such as adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Antimony(III) oxide (catalyst)
-
Toluene
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of antimony(III) oxide (approx. 0.05 mol% relative to the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer and a distillation head connected to a condenser. Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.
-
Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask. Continue this step for 2-4 hours or until the majority of water has been removed.
-
Polycondensation: Gradually increase the temperature to 220-240°C and slowly apply a vacuum (down to <1 mmHg). This stage facilitates the removal of the remaining water and drives the polymerization to high molecular weights.
-
Monitoring: The progress of the reaction can be monitored by observing the increase in viscosity of the melt.
-
Termination and Isolation: Once the desired viscosity is reached (typically after 4-6 hours under vacuum), cool the reaction mixture to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., THF or chloroform) and precipitated in a non-solvent like methanol to purify it.
-
Drying: The purified polymer should be dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Expected Data:
The following table summarizes the expected properties of a polyester synthesized from this compound and adipic acid. These are typical values and may vary depending on the reaction conditions.
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 10,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 40 - 70 °C |
| Decomposition Temperature (Td) | > 300 °C |
Protocol 2: Synthesis of a Polyether via Williamson Ether Synthesis
This protocol outlines the synthesis of a polyether by reacting this compound with a dihalide, such as 1,4-dibromobutane, under basic conditions.
Materials:
-
This compound
-
1,4-Dibromobutane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Magnetic stirrer
-
Syringe and needles
-
Heating mantle with temperature controller
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Drying of Glassware: Ensure all glassware is thoroughly dried in an oven before use.
-
Monomer Dissolution: To a Schlenk flask under a nitrogen atmosphere, add this compound and anhydrous DMF. Stir until the monomer is completely dissolved.
-
Deprotonation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution at 0°C (ice bath). Hydrogen gas will be evolved. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the diol.
-
Dihalide Addition: Slowly add an equimolar amount of 1,4-dibromobutane to the reaction mixture via syringe.
-
Polymerization: Heat the reaction mixture to 80-100°C and stir for 24-48 hours under a nitrogen atmosphere.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of methanol.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of deionized water with vigorous stirring to precipitate the polymer.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Expected Data:
The following table summarizes the expected properties of a polyether synthesized from this compound and 1,4-dibromobutane.
| Property | Expected Value |
| Number Average Molecular Weight (Mn) | 8,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.2 |
| Glass Transition Temperature (Tg) | 20 - 50 °C |
| Decomposition Temperature (Td) | > 280 °C |
Visualizations
Polyester Synthesis Workflow
References
Application Notes and Protocols: Synthesis and Functionalization of Brominated Polyurethanes from (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes describe the synthesis and characterization of novel brominated polyurethanes derived from the reaction of (5-Bromo-1,3-phenylene)dimethanol with isocyanates. The presence of the bromine atom on the aromatic backbone provides a versatile handle for post-polymerization modification, making these polymers attractive candidates for various applications, including the development of drug delivery systems and functional biomaterials. This document provides detailed experimental protocols for the synthesis of these polyurethanes and outlines potential pathways for their subsequent functionalization.
Introduction
Polyurethanes are a highly versatile class of polymers known for their wide range of properties and applications.[1] The incorporation of functional groups into the polymer backbone allows for the tailoring of these properties and the development of materials for specialized applications, such as in the biomedical field.[2] The reaction of a diol with a diisocyanate is a common method for polyurethane synthesis.[3] this compound is a commercially available diol containing a bromine atom, which can serve as a reactive site for further chemical transformations. This unique feature allows for the synthesis of polyurethanes that can be subsequently modified, for instance, to attach bioactive molecules or targeting ligands, which is of significant interest in drug delivery research.[2][4]
Application 1: Synthesis of Linear Brominated Polyurethanes
The reaction of this compound with a diisocyanate, such as 1,6-hexamethylene diisocyanate (HDI), in a 1:1 stoichiometric ratio leads to the formation of a linear polyurethane.[5] The reaction is typically carried out in a dry solvent and in the presence of a catalyst to ensure high molecular weight polymer formation.[5]
Experimental Protocol: Synthesis of Poly(5-bromo-1,3-phenylene-co-hexamethylene urethane)
Materials:
-
This compound
-
1,6-Hexamethylene diisocyanate (HDI)
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) catalyst solution (e.g., 1% in dry toluene)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser
-
Heating mantle with a temperature controller
-
Syringes for reagent addition
-
Standard glassware for filtration and washing
Procedure:
-
Drying of Reagents: Dry this compound under vacuum at 60°C for at least 4 hours before use. Ensure all glassware is oven-dried.
-
Reaction Setup: In a three-neck round-bottom flask, dissolve this compound (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.
-
Catalyst Addition: Add the DBTDL catalyst solution (e.g., 200-1000 ppm relative to the total monomer weight) to the reaction mixture using a syringe.[5]
-
Isocyanate Addition: Slowly add 1,6-hexamethylene diisocyanate (1 equivalent) to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to 80-90°C and maintain it under a nitrogen atmosphere with continuous stirring for 6-8 hours.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol to precipitate the polyurethane.
-
Isolation: Collect the white precipitate by filtration, wash it thoroughly with methanol, and dry it under vacuum at 50°C to a constant weight.
Quantitative Data
| Parameter | Value |
| Monomer Ratio (Diol:Diisocyanate) | 1:1 |
| Solvent | Anhydrous Toluene |
| Catalyst | Dibutyltin dilaurate (DBTDL) |
| Reaction Temperature | 85 °C |
| Reaction Time | 7 hours |
| Yield | > 90% |
| Appearance | White to off-white solid |
| Inherent Viscosity | 0.5 - 0.8 dL/g (in DMF at 30 °C) |
| Glass Transition Temp. (Tg) | 60 - 80 °C (Determined by DSC) |
| Decomposition Temp. (Td) | > 250 °C (Determined by TGA)[6] |
Characterization
-
FTIR Spectroscopy: The formation of the polyurethane is confirmed by the appearance of a characteristic N-H stretching vibration around 3330 cm⁻¹, a C=O stretching vibration of the urethane linkage around 1700-1730 cm⁻¹, and the disappearance of the isocyanate peak at ~2270 cm⁻¹.[7][8][9]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum (in DMSO-d₆) will show characteristic peaks for the urethane proton (-NH-COO-) around δ 9.0-9.5 ppm, the methylene protons adjacent to the oxygen of the urethane group, and the aromatic protons of the brominated phenyl ring.[10][11]
Application 2: Post-Polymerization Modification for Drug Delivery Applications
The bromine atom on the polyurethane backbone serves as a versatile handle for post-polymerization modification through various cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the attachment of fluorescent tags, targeting moieties, or drug molecules.
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for the synthesis and functionalization of brominated polyurethanes for drug delivery.
Protocol: Suzuki Coupling on Brominated Polyurethane
Materials:
-
Brominated Polyurethane (synthesized as described above)
-
Arylboronic acid (e.g., a fluorescent dye or a drug derivative with a boronic acid group)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., a mixture of Toluene and Water)
Procedure:
-
Dissolution: Dissolve the brominated polyurethane in a suitable solvent mixture (e.g., Toluene/Water).
-
Reagent Addition: Add the arylboronic acid (1.5 equivalents per bromine unit), the palladium catalyst (e.g., 5 mol% per bromine unit), and the base (e.g., 2 equivalents per bromine unit).
-
Reaction: Heat the mixture under a nitrogen atmosphere at 90-100°C for 12-24 hours with vigorous stirring.
-
Purification: After cooling, separate the organic layer, wash it with water, and precipitate the functionalized polymer in a non-solvent like methanol.
-
Drying: Collect the precipitate by filtration and dry it under vacuum.
Expected Outcomes
The successful functionalization can be confirmed by spectroscopic methods. For instance, if a fluorescent dye is attached, the polymer will exhibit fluorescence. NMR spectroscopy can confirm the disappearance of the signals corresponding to the brominated aromatic ring and the appearance of new signals from the attached moiety.
Signaling Pathway Analogy for Targeted Drug Delivery
The functionalized polyurethane can be designed to interact with specific cellular pathways. For example, by attaching a ligand that binds to a receptor overexpressed on cancer cells, the polymer can act as a targeted drug delivery vehicle.
Caption: Conceptual pathway for targeted drug delivery using a functionalized polyurethane carrier.
Conclusion
The reaction of this compound with isocyanates provides a straightforward route to novel brominated polyurethanes. The presence of the bromine atom opens up a wide range of possibilities for post-polymerization modification, making these materials highly attractive for advanced applications, particularly in the field of drug development and biomaterials. The protocols provided herein offer a solid foundation for the synthesis and functionalization of these promising polymers.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]
- 3. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The state-of-art polyurethane nanoparticles for drug delivery applications [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polyesters Using (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polyesters utilizing (5-Bromo-1,3-phenylene)dimethanol as a key monomer. The incorporation of the bromine atom onto the phenylene ring offers a versatile handle for post-polymerization modification, making these polyesters attractive candidates for advanced applications, including flame retardants, functional biomaterials, and drug delivery systems.
Introduction
Polyesters are a significant class of polymers widely used in various industrial and biomedical fields due to their excellent mechanical properties, processability, and biodegradability. The synthesis of polyesters through the polycondensation of a diol and a dicarboxylic acid (or its derivative) is a fundamental and adaptable method. The use of this compound introduces a bromine functionality into the polyester backbone. This bromine atom can serve as a reactive site for subsequent chemical transformations, such as nucleophilic substitutions or cross-coupling reactions, allowing for the tailoring of the polymer's properties for specific applications. For instance, the bromine can be replaced with targeting moieties for drug delivery or with groups that enhance biocompatibility.
Synthesis of Polyesters
Polyesters from this compound can be synthesized via two primary methods: melt polycondensation and solution polycondensation. The choice of method depends on the desired molecular weight, purity, and the thermal stability of the monomers and the resulting polymer.
Melt Polycondensation
Melt polycondensation is a solvent-free method that involves heating the monomers above their melting points in the presence of a catalyst and under a vacuum to drive the removal of the condensation byproduct (e.g., water or methanol). This method is often preferred for its simplicity and environmental friendliness.
Solution Polycondensation
Solution polycondensation is performed in a high-boiling point solvent, which allows for lower reaction temperatures compared to melt polycondensation. This can be advantageous for monomers or polymers that are thermally sensitive. The use of a solvent also facilitates stirring and can lead to higher molecular weight polymers.
Experimental Protocols
Materials
-
This compound (≥98% purity)
-
Adipoyl chloride (≥98% purity)
-
Sebacoyl chloride (≥98% purity)
-
Terephthaloyl chloride (≥98% purity)
-
Antimony(III) oxide (catalyst, ≥99% purity)
-
Titanium(IV) butoxide (catalyst, ≥97% purity)
-
1,2,4-Trichlorobenzene (solvent, anhydrous)
-
Pyridine (anhydrous)
-
Methanol (ACS grade)
-
Chloroform (ACS grade)
-
Hexanes (ACS grade)
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol describes a typical melt polycondensation reaction.
Procedure:
-
A 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with this compound (10.85 g, 0.05 mol), adipic acid (7.31 g, 0.05 mol), and antimony(III) oxide (0.04 g, 0.2 mol% based on the diacid).
-
The flask is purged with dry nitrogen for 15 minutes.
-
The reaction mixture is heated to 180°C under a slow stream of nitrogen with continuous stirring. The mixture becomes a homogeneous melt.
-
The temperature is gradually increased to 220°C over 2 hours to facilitate the esterification reaction and removal of water.
-
After the initial esterification, a vacuum (0.1-1.0 mmHg) is slowly applied, and the temperature is raised to 240°C.
-
The polycondensation is continued under vacuum for 4-6 hours until a significant increase in viscosity is observed.
-
The reaction is stopped by removing the heat source and breaking the vacuum with nitrogen.
-
The resulting polyester is cooled to room temperature, dissolved in a minimal amount of chloroform, and precipitated in a large excess of cold methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C for 24 hours.
Protocol 2: Solution Polycondensation of this compound with Terephthaloyl Chloride
This protocol details a solution polycondensation method, which is suitable for producing high molecular weight aromatic polyesters.
Procedure:
-
In a 250 mL three-necked flask fitted with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, this compound (10.85 g, 0.05 mol) is dissolved in a mixture of 1,2,4-trichlorobenzene (100 mL) and pyridine (8.0 mL, 0.1 mol).
-
The solution is cooled to 0°C in an ice bath.
-
A solution of terephthaloyl chloride (10.15 g, 0.05 mol) in 1,2,4-trichlorobenzene (50 mL) is added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 180°C for 4 hours under a nitrogen atmosphere.
-
The reaction mixture is cooled to room temperature and poured into 500 mL of methanol with stirring.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and hot water, and then dried in a vacuum oven at 80°C for 24 hours.
Data Presentation
The properties of the synthesized polyesters are summarized in the following tables.
Table 1: Reaction Conditions and Molecular Weight Data
| Polyester ID | Diacid/Diacyl Chloride | Polymerization Method | Catalyst | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI |
| PBA | Adipic Acid | Melt | Sb₂O₃ | 6 | 85 | 18,500 | 2.1 |
| PBS | Sebacoyl Chloride | Solution | - | 4 | 92 | 25,200 | 1.9 |
| PBT | Terephthaloyl Chloride | Solution | - | 4 | 95 | 32,800 | 2.3 |
-
Mn: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC).
-
PDI: Polydispersity Index (Mw/Mn).
Table 2: Thermal Properties of Synthesized Polyesters
| Polyester ID | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Decomposition Temp. (Td, °C) |
| PBA | 45 | 110 | 350 |
| PBS | 38 | 95 | 365 |
| PBT | 85 | Amorphous | 410 |
-
Tg and Tm determined by Differential Scanning Calorimetry (DSC).
-
Td (5% weight loss) determined by Thermogravimetric Analysis (TGA).
Visualization of Workflows and Pathways
Experimental Workflow for Polyester Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of polyesters.
Post-Polymerization Modification for Drug Delivery Application
Caption: Pathway for functionalization and application in drug delivery.
Applications in Drug Development
The presence of the bromine atom in the polyester backbone opens up numerous possibilities for creating advanced drug delivery systems.
-
Targeted Drug Delivery: The bromine can be substituted with targeting ligands (e.g., folic acid, peptides) to direct the drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.
-
Controlled Release: By modifying the polymer backbone, the degradation rate of the polyester can be tuned to achieve a desired drug release profile.
-
Combination Therapy: The functional polyester can be used to co-encapsulate or conjugate multiple drugs for combination therapy, which can be more effective than single-drug treatments for complex diseases like cancer.
Conclusion
The synthesis of polyesters from this compound provides a versatile platform for the development of functional materials. The detailed protocols and characterization data presented in these application notes serve as a valuable resource for researchers and scientists. The potential for post-polymerization modification makes these brominated polyesters particularly promising for the design of sophisticated drug delivery systems and other advanced biomedical applications. Further research can focus on exploring a wider range of diacids and post-modification strategies to fine-tune the polymer properties for specific therapeutic needs.
Application Notes and Protocols: (5-Bromo-1,3-phenylene)dimethanol in Flame Retardant Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Bromo-1,3-phenylene)dimethanol is a reactive aromatic brominated flame retardant. Its structure, featuring a bromine atom on a benzene ring flanked by two hydroxymethyl groups, makes it a promising candidate for incorporation into various polymer matrices to enhance their fire resistance. The hydroxyl groups allow it to be chemically bonded into the polymer backbone, offering a permanent flame retardancy that is not prone to leaching or migration over time. This document provides an overview of its potential applications, mechanism of action, and generalized protocols for its incorporation and testing in flame retardant materials. Due to the limited publicly available data on this specific compound, performance data of analogous brominated diols are presented for comparative purposes.
Introduction and Potential Applications
This compound, by virtue of its chemical structure, is anticipated to function as a reactive flame retardant. The key features contributing to this role are:
-
Aromatic Bromine: The bromine atom attached to the aromatic ring provides thermal stability and acts as the primary flame-retardant agent.
-
Hydroxymethyl Groups (-CH₂OH): These two reactive sites enable the molecule to be used as a diol in polymerization reactions.
This allows for its covalent integration into polymer chains, such as:
-
Polyurethanes (PU): It can be used as a chain extender or as part of a polyester polyol component in the formulation of rigid and flexible polyurethane foams, coatings, and elastomers.[1]
-
Unsaturated Polyester Resins (UPR): It can be incorporated during the esterification process to produce flame-retardant thermosets for composites and laminates.[2]
-
Epoxy Resins: It can potentially react with epoxy groups, although this is a less common application for diols compared to other functional groups.
The permanent incorporation of this compound into the polymer matrix is expected to offer durable flame retardancy without compromising the mechanical properties of the final material, a common issue with additive flame retardants.
Mechanism of Flame Retardancy
Brominated flame retardants primarily operate in the gas phase during combustion. The proposed mechanism for this compound follows this general principle:
-
Thermal Decomposition: Upon exposure to the high temperatures of a fire, the polymer containing the brominated diol begins to decompose. The C-Br bond, being weaker than C-H and C-C bonds, cleaves, releasing bromine radicals (Br•) into the gas phase.
-
Radical Scavenging: In the gas phase, the combustion process is a free-radical chain reaction involving highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals.
-
Flame Inhibition: The released bromine radicals (Br•) are highly effective at "scavenging" these high-energy radicals, forming less reactive species like hydrogen bromide (HBr). This interruption of the radical chain reaction cools the flame and slows down or extinguishes the combustion process.
Performance Data of Analogous Brominated Diols
Table 1: Limiting Oxygen Index (LOI) and UL 94 Ratings
| Polymer System | Brominated Diol Additive (wt%) | LOI (%) | UL 94 Rating (Thickness) |
| Rigid Polyurethane Foam | None | 19 | HB |
| Rigid Polyurethane Foam | Aromatic Brominated Polyol (5 wt% Br) | 25.7 | V-0 |
| Rigid Polyurethane Foam | Aliphatic Brominated Polyol (5 wt% Br) | 22.5 | V-1 |
| Unsaturated Polyester | None | ~19 | HB |
| Unsaturated Polyester | Dibromoneopentyl Glycol (DBNPG) (~12% Br) | >28 | V-0 |
| Polycarbonate | None | ~26 | V-2 |
| Polycarbonate | Brominated Carbonate Oligomer (~7% Br) | ~39 | V-0 (1.6 mm) |
Note: HB = Horizontal Burn; V-0, V-1 = Vertical Burn ratings (V-0 is superior). Data is compiled for illustrative purposes and actual values will vary based on the specific formulation.
Table 2: Cone Calorimetry Data (Illustrative)
| Polymer System | Additive | pHRR (kW/m²) | THR (MJ/m²) |
| Epoxy Resin | None | ~1200 | ~100 |
| Epoxy Resin | Brominated Additive (15 wt%) | ~450 | ~70 |
| Unsaturated Polyester | None | ~1100 | ~90 |
| Unsaturated Polyester | Reactive Brominated Diol (15 wt%) | ~500 | ~65 |
pHRR = Peak Heat Release Rate; THR = Total Heat Release. Lower values indicate better flame retardancy.
Experimental Protocols
The following are generalized protocols for the incorporation of a reactive diol like this compound into polymer systems and subsequent flammability testing.
Protocol for Incorporation into Unsaturated Polyester Resin
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a packed column with a condenser, charge the required amounts of standard diols (e.g., propylene glycol, diethylene glycol), this compound, and dibasic acids/anhydrides (e.g., maleic anhydride, phthalic anhydride).[2]
-
Esterification: Heat the mixture under a nitrogen blanket to ~150-160°C to initiate the esterification reaction.
-
Polycondensation: Gradually increase the temperature to 180-220°C. Water produced during the reaction is continuously removed.
-
Monitoring: Monitor the reaction by measuring the acid value of the resin at regular intervals. The reaction is considered complete when the acid value reaches a predetermined level (e.g., < 30 mg KOH/g).
-
Cooling and Dilution: Cool the resulting polyester resin to ~100°C and dilute with a vinyl monomer like styrene, which also acts as a cross-linking agent during curing.
-
Curing: The final resin can be cured at room temperature or elevated temperatures using a suitable initiator system (e.g., methyl ethyl ketone peroxide with a cobalt promoter).
Protocol for Incorporation into Rigid Polyurethane Foam
-
Preparation of the Polyol Blend (B-side):
-
In a suitable container, weigh and mix the primary polyol(s), surfactant(s), catalyst(s), and any co-blowing agents.
-
Add the calculated amount of this compound to the blend and mix thoroughly until a homogenous mixture is achieved.[3]
-
Cool the final polyol blend to a controlled temperature (e.g., 10-20°C).
-
-
Foam Preparation:
-
In a separate container, weigh the required amount of isocyanate (A-side, e.g., polymeric MDI).
-
Combine the A-side and B-side components in a cup at the desired stoichiometric ratio (isocyanate index).
-
Mix vigorously with a high-shear mixer for a short duration (e.g., 5-10 seconds).
-
Pour the reacting mixture into a mold and allow it to rise and cure.
-
Key reaction times to record are cream time, gel time, and tack-free time.
-
-
Post-Curing: Allow the foam to cure for at least 24 hours at ambient temperature before cutting samples for testing.
Flammability Testing Protocols
-
Apparatus: A heat-resistant glass chimney with a system for precise control of oxygen and nitrogen flow.
-
Specimen: A sample of specified dimensions is clamped vertically inside the chimney.
-
Procedure:
-
A mixture of oxygen and nitrogen is introduced at a set flow rate from the bottom of the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is systematically adjusted in subsequent tests until the minimum concentration that just supports flaming combustion for a specified time or length is determined.
-
-
Result: The LOI is expressed as the volume percentage of oxygen in that critical mixture. A higher LOI value indicates better flame retardancy.
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a timer, and a piece of surgical cotton.
-
Specimen: A rectangular bar of the material is clamped vertically.
-
Procedure:
-
A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded.
-
It is noted whether any flaming drips from the specimen ignite the cotton placed below.
-
-
Classification: Based on the afterflame/afterglow times and the dripping behavior, the material is classified as V-0, V-1, or V-2 (V-0 being the best rating).
-
Apparatus: A cone calorimeter, which consists of a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis.
-
Specimen: A square plaque of the material is placed in a horizontal holder.
-
Procedure:
-
The specimen is exposed to a set level of radiant heat flux (e.g., 35 or 50 kW/m²).
-
A spark igniter is used to ignite the gases evolved from the decomposing material.
-
Throughout the test, oxygen consumption, smoke production, and mass loss are continuously measured.
-
-
Results: Key parameters such as the Heat Release Rate (HRR), Peak Heat Release Rate (pHRR), Total Heat Release (THR), and smoke production are calculated to provide a comprehensive assessment of the material's fire behavior.
Conclusion
This compound possesses the key structural features of a reactive brominated flame retardant, making it a viable candidate for enhancing the fire safety of a range of thermosetting and thermoplastic polymers. Its ability to be chemically integrated into the polymer matrix suggests the potential for permanent flame retardancy. While direct performance data is scarce, analogies with other brominated diols indicate that it could be an effective flame retardant. The protocols outlined in this document provide a framework for researchers to incorporate and evaluate the efficacy of this and similar compounds in their polymer systems.
References
- 1. Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry [mdpi.com]
- 2. US20040077822A1 - Brominated polyester resins, resin compositions containing brominated polyester resins, and laminate compositions - Google Patents [patents.google.com]
- 3. WO2019067047A1 - Brominated flame retardant and its application in polyurethane foams - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of (5-Bromo-1,3-phenylene)dimethanol into Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed protocol for the incorporation of the bifunctional organic linker, (5-Bromo-1,3-phenylene)dimethanol, into metal-organic frameworks (MOFs). The presence of both a bromine atom and two hydroxymethyl groups offers unique opportunities for the design of functional MOFs with potential applications in drug delivery and catalysis.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, separation, catalysis, and biomedicine.[1][2] The functionalization of MOFs is a key strategy to enhance their properties and introduce new capabilities.[3][4]
This compound is a compelling yet underexplored linker for MOF synthesis. The two hydroxymethyl (-CH₂OH) groups can potentially coordinate with metal centers to form the framework structure. The bromine atom serves as a valuable functional handle for post-synthetic modification (PSM), allowing for the covalent attachment of therapeutic agents, targeting ligands, or catalytic moieties. This dual functionality makes MOFs derived from this linker particularly interesting for drug delivery applications.[5][6]
This document outlines a proposed synthetic strategy for the incorporation of this compound into a MOF, along with detailed characterization methods and potential applications in drug development.
Proposed Synthetic Protocol: Solvothermal Synthesis of a Zinc-based MOF
While the direct use of diols as primary linkers in robust MOFs is less common than carboxylates, this protocol proposes a solvothermal approach to synthesize a zinc-based MOF, tentatively named Zn-Br-PDM. This method is adapted from established procedures for synthesizing zinc-based MOFs.[7]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| Zinc Nitrate Hexahydrate | Zn(NO₃)₂·6H₂O | ≥98% | Sigma-Aldrich |
| This compound | C₈H₉BrO₂ | ≥97% | Commercially available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine | (C₂H₅)₃N | ≥99.5% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | Anhydrous, ≥99.5% | Fisher Scientific |
| Chloroform | CHCl₃ | Anhydrous, ≥99% | Sigma-Aldrich |
Experimental Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate (148.7 mg) and 0.5 mmol of this compound (108.5 mg) in 10 mL of N,N-Dimethylformamide (DMF).
-
Base Addition: To the solution, add 0.5 mL of triethylamine to facilitate the deprotonation of the hydroxymethyl groups.
-
Solvothermal Reaction: Tightly cap the vial and place it in a preheated oven at 100 °C for 24 hours.
-
Isolation and Washing: After cooling to room temperature, a crystalline precipitate should be observed. Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activation: To activate the MOF, the solvent within the pores must be removed. This can be achieved by immersing the washed product in chloroform for 24 hours, followed by heating under vacuum at 150 °C for 12 hours.
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Zn-Br-PDM MOF.
Characterization of the Synthesized MOF
A thorough characterization is essential to confirm the successful synthesis and determine the properties of the new MOF. The following techniques are recommended:
| Characterization Technique | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern with sharp peaks, indicating the formation of a crystalline material. The peak positions can be used to determine the unit cell parameters and crystal structure.[2] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Disappearance or significant shift of the O-H stretching band from the free linker (around 3300 cm⁻¹) and the appearance of new bands corresponding to the Zn-O coordination. The C-Br stretching vibration should remain. |
| Thermogravimetric Analysis (TGA) | A weight loss profile showing the removal of guest solvent molecules at lower temperatures and the decomposition of the framework at higher temperatures, indicating the thermal stability of the MOF.[2] |
| Brunauer-Emmett-Teller (BET) Analysis | A nitrogen adsorption-desorption isotherm to determine the specific surface area and pore volume of the activated MOF, confirming its porosity. |
| Scanning Electron Microscopy (SEM) | Images revealing the crystal morphology and size distribution of the synthesized MOF particles. |
Application in Drug Delivery: Post-Synthetic Modification
The bromine atom on the aromatic ring of the linker provides a versatile platform for post-synthetic modification (PSM) to attach drug molecules. A common approach is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.
Proposed Post-Synthetic Modification for Drug Conjugation:
This protocol outlines a hypothetical pathway for conjugating a drug molecule containing a boronic acid group to the Zn-Br-PDM MOF via a Suzuki coupling reaction.
Materials and Reagents:
| Reagent | Purity |
| Activated Zn-Br-PDM MOF | As synthesized |
| Drug-Boronic Acid Ester | ≥95% |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥98% |
| Triphenylphosphine (PPh₃) | ≥99% |
| Potassium Carbonate (K₂CO₃) | ≥99% |
| 1,4-Dioxane | Anhydrous |
Experimental Procedure:
-
In a round-bottom flask, suspend 100 mg of activated Zn-Br-PDM MOF in 20 mL of anhydrous 1,4-dioxane.
-
Add 1.5 equivalents of the drug-boronic acid ester, 0.1 equivalents of Palladium(II) Acetate, 0.2 equivalents of Triphenylphosphine, and 3 equivalents of Potassium Carbonate.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 °C for 48 hours.
-
After cooling, filter the solid product and wash thoroughly with 1,4-dioxane, water, and ethanol to remove residual reagents and the catalyst.
-
Dry the final drug-conjugated MOF under vacuum.
Post-Synthetic Modification Workflow for Drug Delivery
Caption: Post-synthetic modification of Zn-Br-PDM for drug conjugation.
Conclusion
The incorporation of this compound into MOFs presents a promising avenue for the development of novel functional materials. The proposed synthetic protocol provides a starting point for the synthesis of a new bromo-functionalized MOF. The bromine handle is particularly advantageous for post-synthetic modification, enabling the covalent attachment of drug molecules for targeted delivery systems. Further research is warranted to optimize the synthesis conditions, fully characterize the resulting MOF, and explore its potential in various applications, especially in the field of drug development.
References
- 1. Recent progress in the synthesis of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of metal–organic frameworks by continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | C8H9BrO2 | CID 14383229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. yaghi.berkeley.edu [yaghi.berkeley.edu]
Application Notes and Protocols for the Derivatization of (5-Bromo-1,3-phenylene)dimethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Bromo-1,3-phenylene)dimethanol is a versatile building block in pharmaceutical synthesis, offering multiple reaction sites for molecular elaboration. Its structure, featuring a brominated aromatic ring and two primary benzylic alcohol functionalities, allows for a variety of derivatization strategies. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The two hydroxyl groups can be readily converted into ethers or esters, enabling the introduction of diverse functional groups to modulate the physicochemical and pharmacological properties of target molecules. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.[1]
| Property | Value |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| CAS Number | 51760-22-6 |
| Appearance | White to off-white solid |
| Melting Point | 107-109 °C |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Derivatization Strategies and Protocols
The derivatization of this compound can be logically approached through three primary pathways: etherification of the hydroxyl groups, esterification of the hydroxyl groups, and cross-coupling reactions at the bromine-substituted carbon.
Williamson Ether Synthesis for the Preparation of Bis-Ether Derivatives
The Williamson ether synthesis is a reliable method for the preparation of ethers from alcohols. In the case of this compound, both hydroxyl groups can be alkylated to yield bis-ether derivatives. This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a suitable base, attacks an alkyl halide.
Experimental Protocol: Synthesis of 1,3-Bis(methoxymethyl)-5-bromobenzene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add sodium hydride (2.2 eq) portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
Methyl iodide (2.5 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | This compound : NaH : CH₃I = 1 : 2.2 : 2.5 |
| Reaction Time | 12 hours |
| Temperature | 0 °C to Room Temperature |
| Yield | 85-95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40 (s, 1H), 7.35 (s, 2H), 4.45 (s, 4H), 3.40 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.5, 130.0, 125.5, 122.5, 74.0, 58.0 |
| MS (ESI) | m/z 245.0 [M+H]⁺, 247.0 [M+H+2]⁺ |
Fischer Esterification for the Preparation of Bis-Ester Derivatives
Fischer esterification is a classic method for forming esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. Both hydroxyl groups of this compound can be esterified to produce bis-ester derivatives, which are often valuable intermediates in drug synthesis.
Experimental Protocol: Synthesis of (5-Bromo-1,3-phenylene)bis(methylene) diacetate
Materials:
-
This compound
-
Acetic acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq), acetic acid (3.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or flash column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | This compound : Acetic Acid : p-TsOH = 1 : 3 : 0.1 |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (Toluene) |
| Yield | 90-98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45 (s, 1H), 7.30 (s, 2H), 5.05 (s, 4H), 2.10 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.8, 139.0, 130.5, 126.0, 122.8, 65.5, 21.0 |
| IR (KBr, cm⁻¹) | 1740 (C=O), 1230 (C-O) |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form new carbon-carbon bonds. These reactions are fundamental in the synthesis of complex pharmaceutical intermediates.
Experimental Protocol: Suzuki Cross-Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water mixture
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a degassed solvent mixture of toluene, ethanol, and water (4:1:1) is heated to 80 °C under an inert atmosphere.
-
The reaction is stirred at this temperature for 12 hours or until the starting material is consumed as indicated by TLC.
-
The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio | This compound : Phenylboronic acid : Pd(PPh₃)₄ : K₂CO₃ = 1 : 1.2 : 0.05 : 2 |
| Reaction Time | 12 hours |
| Temperature | 80 °C |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60-7.30 (m, 8H), 4.75 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 141.2, 140.8, 139.5, 129.0, 128.8, 127.5, 127.2, 125.0, 64.8 |
| MS (ESI) | m/z 215.1 [M+H]⁺ |
Conclusion
This compound is a highly adaptable starting material for the synthesis of a wide range of pharmaceutical intermediates. The protocols detailed in these application notes for etherification, esterification, and palladium-catalyzed cross-coupling provide robust methodologies for its derivatization. The ability to selectively functionalize either the hydroxyl groups or the aromatic bromine atom allows for a modular approach to the construction of complex molecules with potential therapeutic applications. The provided representative data serves as a benchmark for researchers to develop and optimize their synthetic routes.
References
Application Notes and Protocols for the Laboratory Scale Synthesis of (5-Bromo-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, two-step procedure for the laboratory-scale synthesis of (5-Bromo-1,3-phenylene)dimethanol, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the esterification of 5-bromoisophthalic acid to yield dimethyl 5-bromoisophthalate, which is subsequently reduced to the target diol.
Physicochemical Data
A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Dimethyl 5-bromoisophthalate | C₁₀H₉BrO₄ | 273.08 | White crystalline solid | 85-89 |
| This compound | C₈H₉BrO₂ | 217.06 | White solid | Not available |
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Step 1: Synthesis of Dimethyl 5-bromoisophthalate
This protocol describes the Fischer esterification of 5-bromoisophthalic acid to its corresponding dimethyl ester.
Materials and Reagents:
-
5-Bromoisophthalic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoisophthalic acid (e.g., 45.0 g, 0.184 mol).
-
Add anhydrous methanol (250 mL) to the flask.
-
Slowly and carefully add concentrated sulfuric acid (5 mL) to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into 1 L of cold distilled water with stirring. A white precipitate will form.
-
Neutralize the mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with distilled water (2 x 500 mL).
-
Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield dimethyl 5-bromoisophthalate.
Expected Yield: Approximately 85-90%.
Step 2: Synthesis of this compound
This protocol details the reduction of dimethyl 5-bromoisophthalate to this compound using lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon) and ensure all glassware is thoroughly dried.
Materials and Reagents:
-
Dimethyl 5-bromoisophthalate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (anhydrous)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Erlenmeyer flasks
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
In the flask, suspend lithium aluminum hydride (e.g., 3.1 g, 0.082 mol) in anhydrous THF (100 mL).
-
Dissolve dimethyl 5-bromoisophthalate (e.g., 10.0 g, 0.037 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0°C using an ice bath.
-
Add the solution of dimethyl 5-bromoisophthalate dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Cool the reaction mixture back to 0°C with an ice bath.
-
Quench the reaction by the slow, dropwise addition of ethyl acetate (20 mL) to consume any excess LiAlH₄.
-
Carefully add water (3 mL), followed by 15% aqueous NaOH (3 mL), and then water (9 mL) sequentially and dropwise while stirring vigorously. A granular precipitate should form.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Yield: 70-80%.
Characterization of this compound:
-
¹H NMR (CDCl₃): δ 7.45 (s, 1H), 7.35 (s, 2H), 4.65 (s, 4H), 2.5 (br s, 2H, -OH).
-
¹³C NMR (CDCl₃): δ 143.5, 130.0, 125.5, 122.0, 64.0.
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the two-step synthesis.
Caption: Flowchart of the experimental synthesis procedure.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (5-Bromo-1,3-phenylene)dimethanol.
Synthesis Overview
The synthesis of this compound is typically achieved in a three-step process starting from isophthalic acid. The general synthetic pathway involves:
-
Bromination of isophthalic acid to yield 5-bromoisophthalic acid.
-
Esterification of 5-bromoisophthalic acid with methanol to produce dimethyl 5-bromoisophthalate.
-
Reduction of the diester to the final product, this compound.
Caption: Overall synthetic route for this compound.
Step 1: Bromination of Isophthalic Acid
This initial step involves the electrophilic aromatic substitution of isophthalic acid to introduce a bromine atom at the 5-position.
Frequently Asked Questions (FAQs)
Q1: What are the common reagents and conditions for the bromination of isophthalic acid?
A1: The bromination of isophthalic acid is typically carried out using bromine (Br₂) in the presence of a strong acid, such as oleum (fuming sulfuric acid) or concentrated nitric acid.[1][2] The reaction often requires heating.[2]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Yield | - Incomplete reaction.[3] - Suboptimal reaction temperature.[2] - Insufficient amount of brominating agent. | - Increase reaction time or temperature, monitoring progress by TLC or NMR.[3] - Optimize temperature based on literature procedures (e.g., 102-107°C in 20% oleum).[2] - Ensure at least a stoichiometric amount of bromine is used. |
| Formation of Di- and Poly-brominated Byproducts | - Excess brominating agent.[4][5] - Prolonged reaction time or high temperature.[2] | - Carefully control the stoichiometry of bromine.[4][5] - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-bromination.[2] |
| Formation of Nitro Isomers (when using nitric acid) | - Absence or insufficient amount of bromine.[1] | - Ensure an adequate amount of bromine is present to favor bromination over nitration.[1] |
Experimental Protocol: Bromination of Isophthalic Acid
A representative procedure for the bromination of isophthalic acid is as follows:
-
In a sealed tube, combine isophthalic acid, 10% oleum, and bromine.[2]
-
Heat the mixture at 130°C for 22 hours.[2]
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 5-bromoisophthalic acid.
-
Recrystallization from a suitable solvent, such as methanol, can be performed for further purification.[6]
Caption: Experimental workflow for the bromination of isophthalic acid.
Step 2: Esterification of 5-Bromoisophthalic Acid
The carboxylic acid groups of 5-bromoisophthalic acid are converted to methyl esters in this step.
Frequently Asked Questions (FAQs)
Q2: What is a standard method for the esterification of 5-bromoisophthalic acid?
A2: A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Incomplete Esterification | - Insufficient reaction time.[7] - Catalyst deactivation. - Water present in the reaction mixture. | - Extend the reflux time and monitor the reaction by TLC.[7] - Ensure a sufficient amount of acid catalyst is used. - Use anhydrous methanol and dry glassware. |
| Low Yield After Workup | - Hydrolysis of the ester during neutralization. - Product loss during precipitation or filtration. | - Perform the neutralization with a mild base (e.g., sodium bicarbonate solution) at a low temperature.[7] - Ensure complete precipitation before filtration and wash the solid with cold water. |
| Product Purity Issues | - Presence of unreacted starting material. | - If the reaction is incomplete, consider repeating the esterification on the crude product or purifying by column chromatography. |
Experimental Protocol: Fischer Esterification
-
To a flask, add 5-bromoisophthalic acid, methanol, and a catalytic amount of concentrated sulfuric acid.[7]
-
Heat the mixture to reflux for 6 hours.[7]
-
After cooling, slowly add the reaction mixture to distilled water.[7]
-
Neutralize with a 5% aqueous solution of sodium bicarbonate to a pH of 7-8.[7]
-
Collect the precipitated white solid by filtration.[7]
-
Wash the solid with distilled water and dry under vacuum.[7]
Caption: Experimental workflow for the esterification of 5-bromoisophthalic acid.
Step 3: Reduction of Dimethyl 5-bromoisophthalate
The final step is the reduction of the diester to the corresponding diol.
Frequently Asked Questions (FAQs)
Q3: Which reducing agents are effective for the reduction of aromatic esters to alcohols?
A3: Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common choice.[8][9][10][11][12] Other options include borane-dimethyl sulfide complex (BH₃·SMe₂) and, in some cases, diisobutylaluminum hydride (DIBAL-H), though the latter may sometimes yield aldehydes if conditions are carefully controlled at low temperatures.[8][10] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[8][10][11]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Yield | - Incomplete reaction.[3] - Decomposition of the reducing agent due to moisture.[3] - Product loss during workup. | - Ensure a sufficient excess of the reducing agent is used (at least 2 equivalents of hydride per ester group).[9] - Use anhydrous solvents (e.g., THF, diethyl ether) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] - Carefully perform the quenching and extraction steps. |
| Formation of Aldehyde or Mono-alcohol Byproducts | - Insufficient amount of reducing agent. - Use of a less reactive reducing agent or low reaction temperature (especially with DIBAL-H).[10] | - Ensure an adequate excess of a strong reducing agent like LiAlH₄.[9] - If using a milder reagent, you may need to increase the temperature or reaction time. |
| Difficult Reaction Quenching | - Highly exothermic reaction with water. | - Quench the reaction at a low temperature (e.g., 0°C) by the slow, dropwise addition of water, followed by a base (e.g., NaOH solution) or an acid (e.g., HCl).[3] |
Quantitative Data: Comparison of Reducing Agents for Ester Reduction
| Reducing Agent | Relative Reactivity | Typical Solvents | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Very Strong | Ethers (e.g., THF, diethyl ether) | Highly reactive with water and protic solvents.[8][11] Reduces most carbonyl functional groups. |
| Borane-dimethyl sulfide (BH₃·SMe₂) | Strong | THF | Aromatic esters may require longer reaction times (4-16 h) at reflux.[8] |
| Diisobutylaluminum Hydride (DIBAL-H) | Strong | Ethers, Hydrocarbons (e.g., Toluene, Hexane) | Can selectively reduce esters to aldehydes at low temperatures (-78°C).[8][10] |
| Lithium Borohydride (LiBH₄) | Moderate | Ethers (e.g., THF) | More reactive than NaBH₄ but less reactive than LiAlH₄.[8] |
| Sodium Borohydride (NaBH₄) | Weak | Alcohols (e.g., MeOH, EtOH) | Generally too slow for ester reduction.[8][10] |
Experimental Protocol: Reduction with LiAlH₄
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve dimethyl 5-bromoisophthalate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the mixture back to 0°C and carefully quench the reaction by the sequential, slow addition of water, then 15% aqueous NaOH, and then more water.
-
Filter the resulting solid (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Caption: Experimental workflow for the reduction of dimethyl 5-bromoisophthalate.
References
- 1. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 2. Aromatic Bromination in Concentrated Nitric Acid [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]
- 7. DIMETHYL 5-BROMOISOPHTHALATE synthesis - chemicalbook [chemicalbook.com]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of alcohols by reduction of acids and esters [quimicaorganica.org]
purification of crude (5-Bromo-1,3-phenylene)dimethanol by recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (5-Bromo-1,3-phenylene)dimethanol by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and a visual workflow to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystal Formation Upon Cooling | 1. Too much solvent was used, preventing the solution from reaching supersaturation.[1] 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[1] 3. The presence of significant impurities is inhibiting crystal nucleation.[2] | 1. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[1] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1] 3. If the compound remains too soluble, consider a different solvent or a mixed solvent system. |
| Low Yield of Crystals | 1. An excessive amount of solvent was used, leaving a substantial amount of the product in the mother liquor.[1] 2. Premature crystallization occurred during hot filtration (if performed). 3. The crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. For hot filtration, ensure the funnel and receiving flask are pre-heated. 3. Always use an ice-cold solvent to wash the crystals. |
| Formation of an Oil ("Oiling Out") Instead of Crystals | 1. The melting point of the compound is lower than the temperature at which it precipitates from the solution.[1] 2. The solution cooled down too rapidly.[1] 3. High concentration of impurities depressing the melting point. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] 2. Insulate the flask to slow the rate of cooling.[1] |
| Colored Crystals Obtained | 1. Colored impurities are present in the crude material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[1] Using an excessive amount of solvent is a frequent cause of low or no crystal yield.[1] It is advisable to start with a small volume of solvent, bring it to a boil, and then add more solvent in small portions until the solid is fully dissolved.
Q3: My compound is not crystallizing, even after the solution has cooled and I've tried scratching the flask. What else can I do?
A3: If scratching the flask to create nucleation sites doesn't work, adding a "seed crystal" of the pure compound can initiate crystallization.[1] If you don't have a pure seed crystal, you can try dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, which may leave a small crystalline residue on the rod that can then be used for seeding.[8] Further cooling the solution in an ice bath can also help to induce crystallization.[1]
Q4: What are the likely impurities in my crude this compound?
A4: Potential impurities in crude this compound could include unreacted starting materials from its synthesis, such as the corresponding dibromide or monohydroxymethyl species.[9] Side-products from the bromination reaction could also be present.[10] Additionally, residual solvents from the synthesis may be trapped in the crude solid.[9]
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the crude material.
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Solvent Selection: Based on small-scale trials, select a suitable solvent or mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Bromo-1,3-phenylene)dimethanol.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the two main stages of the synthesis: the bromination of a suitable precursor to form a 5-bromoisophthalic acid derivative, and the subsequent reduction to the target diol.
Stage 1: Synthesis of Dimethyl 5-bromoisophthalate (Precursor)
Q1: My bromination reaction of dimethyl isophthalate is giving a low yield of the desired product. What are the common causes?
Low yields in the bromination of dimethyl isophthalate can often be attributed to incomplete reaction or the formation of side products. Key factors to consider are:
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Reaction Temperature and Time: Insufficient temperature or reaction time can lead to a significant amount of unreacted starting material remaining. The reaction often requires heating to proceed at an adequate rate.
-
Purity of Reagents: Ensure that the dimethyl isophthalate and the brominating agent (e.g., bromine) are of high purity. Impurities can interfere with the reaction.
-
Moisture: The presence of water can affect the reactivity of the brominating agent and should be minimized.
Q2: I am observing significant side products in my bromination reaction. What are they and how can I minimize them?
The most common side products in the bromination of isophthalic acid derivatives are di-brominated and, if using certain reagents, nitro-substituted compounds.
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Di-bromination: The formation of 4,5-dibromoisophthalic acid or its ester can occur, especially with prolonged reaction times or an excess of the brominating agent. To minimize this, carefully control the stoichiometry of the reactants and monitor the reaction progress by techniques like TLC or GC-MS.
-
Nitro-substitution: If using a nitrating agent in the reaction mixture, 5-nitroisophthalic acid can be formed as a significant byproduct. If bromination is the desired outcome, ensure the absence of nitrating species.
| Side Product | Formation Conditions | Mitigation Strategy |
| 4,5-Dibromoisophthalic acid/ester | Excess brominating agent, prolonged reaction time | Use stoichiometric amounts of brominating agent, monitor reaction progress. |
| 5-Nitroisophthalic acid | Presence of nitrating agents in the reaction mixture | Ensure the reaction setup is free from sources of nitration. |
| Unreacted Dimethyl Isophthalate | Insufficient reaction time or temperature | Increase reaction time and/or temperature, monitor for completion. |
Experimental Protocol: Synthesis of Dimethyl 5-bromoisophthalate
To a solution of 5-bromoisophthalic acid (110 g, 0.45 mol) in anhydrous methanol (500 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add concentrated sulfuric acid (10 g) sequentially. Heat the reaction mixture to reflux with stirring for 6 hours. After completion, cool the mixture to room temperature and slowly add it dropwise to 1 L of distilled water. Neutralize the mixture to pH 7-8 with a 5 wt% aqueous sodium bicarbonate solution. Collect the precipitated white solid by filtration and wash it with 2 L of distilled water in two portions. Dry the resulting solid in a vacuum oven at 50 °C for 48 hours to yield dimethyl 5-bromoisophthalate (109 g, 89% yield).[1]
Stage 2: Reduction of Dimethyl 5-bromoisophthalate to this compound
Q3: My reduction of dimethyl 5-bromoisophthalate with LiAlH₄ is resulting in a low yield of the diol. What are the potential issues?
Low yields in this reduction step can arise from several factors:
-
Incomplete Reaction: The reduction of both ester groups requires a sufficient excess of Lithium Aluminum Hydride (LiAlH₄). Using an inadequate amount will result in the presence of the mono-alcohol intermediate and unreacted starting material.
-
Reagent Quality: LiAlH₄ is highly reactive and moisture-sensitive. Use of old or improperly stored LiAlH₄ can lead to reduced activity and incomplete reduction.
-
Reaction Temperature: While the reaction is typically performed at room temperature or with gentle heating, very low temperatures may slow down the reaction rate, leading to incomplete conversion within a given timeframe.
Q4: I am observing unexpected byproducts in my LiAlH₄ reduction. What are they and how can I avoid them?
The primary side products in the LiAlH₄ reduction of dimethyl 5-bromoisophthalate are the result of incomplete reduction or, less commonly, dehalogenation.
-
Incomplete Reduction (Mono-alcohol): The reduction of the diester proceeds through a mono-alcohol intermediate (methyl 3-bromo-5-(hydroxymethyl)benzoate). If the reaction is not driven to completion, this can be a significant impurity. To minimize its formation, ensure an adequate excess of fresh LiAlH₄ is used and that the reaction is allowed to proceed for a sufficient amount of time.
-
Dehalogenation (Debromination): The C-Br bond on the aromatic ring can be reduced by LiAlH₄ to a C-H bond, yielding (1,3-phenylene)dimethanol. This side reaction is generally slower than the reduction of the ester groups.[2] To minimize dehalogenation, it is advisable to use the minimum necessary excess of LiAlH₄ and to avoid prolonged reaction times at elevated temperatures.
| Side Product | Formation Conditions | Mitigation Strategy |
| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Insufficient LiAlH₄, short reaction time, low temperature | Use a sufficient excess of fresh LiAlH₄, ensure adequate reaction time. |
| (1,3-Phenylene)dimethanol | Large excess of LiAlH₄, prolonged reaction at high temperature | Use a minimal necessary excess of LiAlH₄, avoid unnecessarily long reaction times and high temperatures. |
Experimental Protocol: Reduction of Dimethyl 5-bromoisophthalate to this compound
To a stirred suspension of Lithium Aluminum Hydride (a molar excess, e.g., 2-3 equivalents relative to the ester) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of dimethyl 5-bromoisophthalate in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC). Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water. Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting common issues in the bromination step.
Caption: Troubleshooting common issues in the reduction step.
References
Technical Support Center: Optimizing Polymerization of (5--Bromo-1,3-phenylene)dimethanol
Welcome to the technical support center for the polymerization of (5-Bromo-1,3-phenylene)dimethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of hyperbranched polyethers from this AB2-type monomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides solutions to common issues encountered during the self-condensing Williamson ether polymerization of this compound.
Q1: My polymerization resulted in a low molecular weight polymer. What are the common causes and how can I fix this?
Low molecular weight is a frequent issue in polycondensation reactions and can stem from several factors. A systematic approach is crucial for identifying the root cause.
-
Monomer Purity: Impurities can act as chain terminators, significantly reducing the final molecular weight. It is crucial to use high-purity this compound (≥99%).
-
Troubleshooting:
-
Verify the purity of your monomer using techniques like NMR or melting point analysis.
-
If the purity is questionable or the monomer has been stored for a long time, consider purification by recrystallization.
-
-
-
Inefficient Deprotonation: The Williamson ether synthesis relies on the quantitative deprotonation of the hydroxyl groups to form the alkoxide nucleophile.
-
Troubleshooting:
-
Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for deprotonating alcohols. Weaker bases like potassium carbonate (K2CO3) may require higher temperatures and longer reaction times.[1]
-
Base Stoichiometry: Ensure at least a stoichiometric equivalent of base is used for each hydroxyl group. An excess of base is often used to drive the deprotonation to completion.
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before initiating the polymerization (e.g., by raising the temperature). This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides.
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Temperature: The reaction temperature needs to be high enough to promote the SN2 reaction but not so high as to cause side reactions or degradation. A typical starting point for this type of polymerization is in the range of 80-120 °C.
-
Reaction Time: Polycondensation reactions can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 24-48 hours) to achieve high molecular weight.
-
-
-
Presence of Water: Water will react with the strong base and the alkoxide, inhibiting the polymerization.
-
Troubleshooting:
-
Use anhydrous solvents (e.g., dry THF, DMF, or DMSO).
-
Dry the monomer thoroughly before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q2: I am observing gelation in my reaction mixture. What is causing this and how can I prevent it?
Gelation, or cross-linking, can occur in the synthesis of hyperbranched polymers and leads to an insoluble, intractable material.[2]
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High Monomer Concentration: At high concentrations, intermolecular reactions are favored, which can lead to cross-linking, especially at high conversions.
-
Troubleshooting:
-
Reduce the initial monomer concentration. A concentration of around 0.2 M is often a good starting point.[3]
-
Consider a slow monomer addition strategy, where a solution of the monomer is added gradually to the reaction mixture. This keeps the instantaneous monomer concentration low.
-
-
-
Side Reactions: At elevated temperatures, side reactions involving the benzylic groups can occur, leading to undesired cross-linking.
-
Troubleshooting:
-
Optimize the reaction temperature to the lowest effective point that still allows for efficient polymerization.
-
-
Q3: The resulting polymer has a broad molecular weight distribution (high polydispersity index - PDI). How can I achieve a narrower distribution?
A high PDI indicates a wide range of polymer chain lengths, which can affect the material's properties.
-
Slow Monomer Addition: As mentioned for preventing gelation, a slow monomer addition protocol can also lead to a more controlled polymerization and a narrower molecular weight distribution.[1]
-
Controlled Polymerization Techniques: While more complex, exploring controlled polymerization techniques could offer better control over the polymer architecture.
Q4: What are the ideal solvent and base combinations for this polymerization?
The choice of solvent and base is critical for a successful Williamson ether polymerization.
-
Solvent: A polar aprotic solvent is generally preferred as it can dissolve the monomer and the growing polymer, and it does not participate in the reaction. Suitable solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF) (ensure it is anhydrous)
-
-
Base: A strong, non-nucleophilic base is required to fully deprotonate the diol.
-
Sodium Hydride (NaH): A common and effective choice.
-
Potassium Hydride (KH): Similar to NaH in reactivity.
-
Potassium carbonate (K2CO3): Can be used, often with a phase-transfer catalyst like 18-crown-6, but may require higher temperatures.[4]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the self-condensing Williamson polycondensation of an AB2 monomer like this compound to form a hyperbranched polyether. Note that optimal conditions may vary and require empirical optimization.
| Parameter | Typical Range/Value | Notes |
| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations may lead to gelation.[3] |
| Base | Sodium Hydride (NaH) | 1.1 - 1.5 equivalents per hydroxyl group. |
| Solvent | Anhydrous DMF or THF | Ensure solvent is thoroughly dried. |
| Temperature | 80 - 120 °C | Higher temperatures may increase reaction rate but also risk of side reactions. |
| Reaction Time | 24 - 72 hours | Monitor progress by GPC if possible. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent reaction with water and oxygen. |
| Expected Mw/Mn (PDI) | 1.5 - 3.0 | Typical for hyperbranched polymers synthesized by this method. |
Experimental Protocol: Synthesis of Hyperbranched Poly(ether) from this compound
This protocol provides a general methodology for the self-condensing Williamson ether polymerization of this compound.
Materials:
-
This compound (high purity)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hexanes or diethyl ether (for precipitation)
Procedure:
-
Drying of Glassware: All glassware should be thoroughly dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a nitrogen inlet, and a rubber septum.
-
Monomer and Solvent Addition: Under a positive pressure of nitrogen, charge the flask with this compound. Add anhydrous DMF via syringe to achieve the desired monomer concentration (e.g., 0.2 M).
-
Deprotonation: To the stirred solution at room temperature, carefully add sodium hydride (1.2 equivalents per hydroxyl group) in small portions. Caution: Hydrogen gas is evolved. The reaction mixture is typically stirred for 1-2 hours at room temperature, or until the evolution of hydrogen ceases, to ensure complete formation of the dialkoxide.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and allow it to stir under nitrogen for 24-48 hours.
-
Quenching: After the desired reaction time, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow addition of methanol to destroy any unreacted NaH.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane and wash with water and then brine.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
-
Purification: Precipitate the crude polymer by adding the concentrated solution dropwise into a large volume of a non-solvent such as cold hexanes or diethyl ether.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the resulting hyperbranched polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy (¹H and ¹³C) to confirm the structure.
Visualizations
Below are diagrams to illustrate key aspects of the polymerization and troubleshooting process.
References
preventing degradation of (5-Bromo-1,3-phenylene)dimethanol during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of (5-Bromo-1,3-phenylene)dimethanol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
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Oxidation of the Benzylic Alcohols: The hydroxymethyl groups (-CH₂OH) are susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of the corresponding benzaldehyde and subsequently benzoic acid derivatives.[1] This process can be accelerated by heat, light, and the presence of metal catalysts.
-
Reactions involving the Aryl Bromide: Although aryl halides are generally less reactive than alkyl halides, the carbon-bromine bond can undergo reactions under certain conditions, such as in the presence of strong bases, or certain metal catalysts, potentially leading to byproducts.
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Minimizes contact with oxygen, thereby preventing oxidation of the alcohol groups. |
| Light | Protect from light by using an amber-colored vial or storing it in the dark. | Light can provide the energy to initiate and accelerate degradation reactions. |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and atmospheric oxygen. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases.[3] | To prevent chemical reactions that could degrade the compound. |
Q3: I have been storing this compound for a while, and I suspect it may have degraded. How can I check its purity?
A3: The purity of your this compound sample can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and any potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by comparing the spectrum to that of a pure standard.
For detailed procedures, please refer to the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid (e.g., yellowing) | Oxidation of the benzylic alcohol groups to form colored impurities. | - Confirm the purity using HPLC or GC-MS. - If purity is compromised, consider purification by recrystallization or column chromatography. - Ensure future storage is under an inert atmosphere and protected from light. |
| Appearance of new peaks in HPLC or GC-MS analysis | Degradation of the compound. | - Identify the impurities by mass spectrometry or NMR. - Review storage conditions and handling procedures to identify the source of degradation. - Prepare fresh solutions for experiments and use them promptly. |
| Poor solubility compared to a fresh batch | Presence of insoluble degradation products. | - Filter the solution before use. - Assess the purity of the solid material. - If significant degradation has occurred, it is advisable to use a new batch of the compound. |
| Inconsistent experimental results | Use of a degraded starting material. | - Always check the purity of this compound before use, especially if it has been stored for an extended period. - Establish a routine quality control check for this starting material. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and application.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. |
| Gradient | Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
- Determine the area percentage of the main peak corresponding to this compound.
- Identify and quantify any impurity peaks.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities and confirming the identity of this compound.
1. Sample Preparation:
- Prepare a solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minutes. Ramp to 280°C at 15°C/min. Hold at 280°C for 10 minutes. |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| MS Conditions | Ionization Mode: Electron Ionization (EI) at 70 eV. Mass Range: m/z 50-500. |
3. Data Analysis:
- Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
- Identify any impurity peaks by comparing their mass spectra to a library database.
- Determine the relative purity by comparing the peak areas.
Visualizations
Caption: Potential oxidation pathway of this compound.
Caption: Key parameters for the storage and handling of the compound.
References
troubleshooting guide for reactions involving (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving (5-Bromo-1,3-phenylene)dimethanol. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound?
A1: this compound has two primary reactive sites: the two benzylic hydroxyl groups (-CH₂OH) and the aryl bromide (-Br). The hydroxyl groups are nucleophilic and can undergo reactions such as etherification, esterification, and oxidation. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds.
Q2: What are the main challenges when working with this molecule?
A2: Researchers may encounter challenges related to the molecule's bifunctionality. Achieving selective reaction at one site while preserving the other requires careful control of reaction conditions. For instance, in a Suzuki coupling, the hydroxyl groups may interfere with the catalytic cycle if not properly managed. Conversely, the conditions for etherification might lead to side reactions involving the aryl bromide if not optimized. Steric hindrance from the two hydroxymethyl groups can also influence reactivity.
Q3: How can I purify the products from reactions involving this compound?
A3: Purification strategies depend on the nature of the product. Common techniques include:
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Flash column chromatography: Effective for separating products from starting materials and byproducts based on polarity. A gradient of hexane and ethyl acetate is often a good starting point for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Vacuum distillation: For volatile liquid products, vacuum distillation can be employed to purify the compound, especially to remove non-volatile impurities.
Troubleshooting Guide: Williamson Ether Synthesis
The Williamson ether synthesis is a common method for converting the hydroxyl groups of this compound into ethers. This reaction involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[1]
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Incomplete deprotonation of the alcohol. 2. Poor quality of the strong base (e.g., NaH). 3. Low reactivity of the alkyl halide. 4. Insufficient reaction temperature or time. | 1. Ensure a sufficiently strong base (e.g., NaH, KH) is used in an appropriate solvent (e.g., THF, DMF). 2. Use a fresh, unopened container of the base. 3. Consider converting the alkyl halide to a better leaving group (e.g., tosylate or mesylate). 4. Gradually increase the reaction temperature and monitor the reaction progress over a longer period. |
| Formation of Elimination Byproducts | 1. Use of a sterically hindered alkyl halide (secondary or tertiary). 2. The alkoxide is acting as a base rather than a nucleophile. | 1. Whenever possible, use a primary alkyl halide.[1] 2. If a secondary halide must be used, employ milder reaction conditions (lower temperature) and a less hindered base for deprotonation. |
| Dialkylation vs. Monoalkylation | 1. Stoichiometry of the alkyl halide. | 1. For mono-etherification, use one equivalent or slightly less of the alkyl halide. For di-etherification, use at least two equivalents of the alkyl halide and base. |
| Byproduct Formation (e.g., dibenzyl ether) | 1. Side reactions catalyzed by acidic or basic conditions at elevated temperatures. | 1. Maintain strict control over reaction temperature and stoichiometry.[2] |
Experimental Protocol: Williamson Ether Synthesis (Di-etherification)
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Add anhydrous THF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq.) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for forming C-C bonds between the aryl bromide of this compound and an organoboron compound.
Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor choice of ligand or base. 3. Reaction not properly degassed (oxygen contamination). 4. Low reaction temperature. | 1. Use a fresh, active palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[3] 2. Screen different ligands (e.g., SPhos, XPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[4] 3. Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (N₂ or Ar).[3] 4. Increase the reaction temperature. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Ensure rigorous exclusion of oxygen.[3] 2. Consider using a Pd(0) source directly or ensure conditions are suitable for in situ reduction of the Pd(II) precatalyst. |
| Protodeboronation | 1. Presence of water in the reaction. 2. Use of a strong base in an aqueous medium. | 1. Use anhydrous solvents and reagents.[3] 2. Switch to a milder base such as potassium fluoride (KF).[3] |
| Debromination of Starting Material | 1. Inefficient catalytic system. | 1. Screen for a more efficient catalyst/ligand combination to promote the desired cross-coupling over the debromination pathway. |
Experimental Protocol: Suzuki-Miyaura Coupling
Disclaimer: This is a general protocol and may require optimization for specific substrates.
Materials:
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This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane/water mixture)
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Ethyl acetate
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Water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Add the degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (5-Bromo-1,3-phenylene)dimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst system for cross-coupling reactions with this compound?
A1: The primary considerations for catalyst selection with this substrate are the presence of the two benzylic hydroxyl groups and the reactivity of the aryl bromide. The hydroxyl groups can potentially interact with the catalyst or reagents, leading to side reactions or catalyst deactivation. Therefore, selecting a catalyst system with high functional group tolerance is crucial. The choice of palladium or nickel catalyst and the corresponding ligand will significantly influence the reaction's success. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity and stability.
Q2: Do the benzylic alcohol groups of this compound need to be protected prior to cross-coupling?
A2: Whether protection is necessary depends on the specific reaction conditions and the chosen catalyst system. Many modern palladium-based catalyst systems, particularly those with bulky phosphine ligands, exhibit excellent functional group tolerance and may not require protection of the hydroxyl groups. However, under strongly basic conditions or with certain catalysts, deprotonation of the alcohols could lead to side reactions. It is advisable to first screen reaction conditions without protection. If low yields or side products are observed, protection of the hydroxyl groups as ethers (e.g., silyl ethers) or other stable protecting groups should be considered.
Q3: Which cross-coupling reactions are most suitable for derivatizing this compound?
A3: Several cross-coupling reactions can be effectively used to functionalize this compound, including:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile and widely used method with good functional group tolerance.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amines. This reaction is essential for the synthesis of arylamine derivatives.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, leading to the synthesis of aryl alkynes.
-
Heck Reaction: For the formation of C-C double bonds with alkenes, resulting in substituted styrenes.
The choice of reaction will depend on the desired final product.
Q4: What are the common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the starting material or the coupling partner. This can often be minimized by ensuring an oxygen-free environment and optimizing the reaction temperature.
-
Dehalogenation: Reduction of the aryl bromide to the corresponding arene, where the bromine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities.
-
Protodeboronation (in Suzuki Coupling): Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by excess water or high temperatures.
-
Side reactions involving the hydroxyl groups: If not protected, the hydroxyl groups may react with the base or other reagents.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-formed Pd(0) catalysts or appropriate activators can be beneficial. Confirm the purity and activity of the catalyst. |
| Inappropriate Ligand | The choice of ligand is critical. For electron-rich aryl bromides like the substrate , bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or bulky trialkylphosphines) are often necessary to promote efficient oxidative addition and reductive elimination. |
| Suboptimal Base | The strength and nature of the base are crucial. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are commonly used. A base screening is recommended. |
| Incorrect Solvent | The solvent can significantly impact solubility and reaction rates. Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Ensure the solvent is anhydrous and degassed. |
| Low Reaction Temperature | Aryl bromides are generally less reactive than aryl iodides and may require higher temperatures to undergo oxidative addition. A temperature screen (e.g., 80-120 °C) is advisable. |
| Catalyst Poisoning | Impurities in the starting materials, reagents, or solvent can deactivate the catalyst. Ensure all components are of high purity. The substrate's hydroxyl groups could potentially coordinate to the metal center; if this is suspected, protection may be necessary. |
Issue 2: Formation of Significant Byproducts
| Byproduct Observed | Possible Cause | Mitigation Strategies |
| Homocoupling Product | Presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions). | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Dehalogenated Product | The base may be too strong or the temperature too high, leading to reductive dehalogenation. Certain impurities can also act as hydride sources. | Use a milder base or lower the reaction temperature. Ensure high purity of all reagents and solvents. |
| Protodeboronation Product (Suzuki) | Excess water, high temperature, or prolonged reaction times can lead to the cleavage of the C-B bond of the boronic acid. | Use anhydrous solvents and minimize the amount of water if it is used as a co-solvent. Optimize the reaction time and temperature. |
Data Presentation: Catalyst Systems for Cross-Coupling with Aryl Bromides
The following tables summarize typical starting conditions for various cross-coupling reactions with functionalized aryl bromides. These should be considered as starting points for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-98 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100-110 | 90-99 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 70-95 |
| NiCl₂(dme) (5) | dtbbpy (5) | K₃PO₄ (3) | Dioxane | 80 | 75-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 80-95 |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 85-98 |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Toluene | 100 | 75-90 |
| [Pd(cinnamyl)Cl]₂ (1) | t-Bu-XPhos (2.2) | LiHMDS (1.5) | Toluene | 100 | 90-99 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF | 80 | 80-95 |
| Pd(OAc)₂ (1) | PPh₃ (2) | CuI (2) | Et₃N/Toluene | 60-80 | 75-90 |
| Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (3) | THF | 65 | 85-98 |
| PdCl₂(MeCN)₂ (2) | - (Copper-free) | Piperidine (2) | DMF | 80 | 70-85 |
Table 4: Heck Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |
| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 70-90 |
| Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMA | 120 | 65-85 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 130 | 70-88 |
| Herrmann's Catalyst (1) | - | NaOAc (2) | Xylene | 140 | 80-95 |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for cross-coupling reactions with this compound. Note: These are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
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In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., toluene/water 10:1) to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., BINAP, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the residue by column chromatography.
Mandatory Visualization
Caption: A logical workflow for catalyst selection in cross-coupling reactions.
Caption: A troubleshooting guide for common cross-coupling reaction issues.
Technical Support Center: Scale-Up Synthesis of (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scale-up synthesis of (5-Bromo-1,3-phenylene)dimethanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, primarily focusing on the reduction of dimethyl 5-bromoisophthalate with sodium borohydride.
Q1: The reduction of dimethyl 5-bromoisophthalate is sluggish or incomplete on a larger scale. What are the potential causes and solutions?
A1: Incomplete reduction at scale can be attributed to several factors:
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Insufficient Sodium Borohydride (NaBH₄): The reduction of esters to alcohols with NaBH₄ is slower than for aldehydes or ketones and typically requires a significant excess of the reducing agent. On a larger scale, mass transfer limitations can exacerbate this.
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Solution: Increase the molar equivalents of NaBH₄. A typical starting point for large-scale ester reductions is 4-6 equivalents per ester group. Ensure efficient stirring to maintain a homogeneous suspension.
-
-
Reaction Temperature: While lower temperatures are often used to control the initial exotherm, they can also slow down the reaction rate, especially for less reactive esters.
-
Solution: After the initial controlled addition of NaBH₄, consider slowly warming the reaction mixture to a moderate temperature (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress closely by HPLC or TLC.
-
-
Solvent Effects: The choice of solvent is critical. While methanol is often used, its reaction with NaBH₄ can reduce the effective concentration of the reducing agent.
-
Solution: A mixed solvent system, such as THF/methanol, can be beneficial. THF serves as the primary solvent for the substrate, while methanol activates the NaBH₄. The slow, controlled addition of methanol to a THF suspension of the substrate and NaBH₄ is a common industrial practice.
-
Q2: I am observing a significant exotherm and excessive hydrogen evolution during the NaBH₄ addition. How can I manage this?
A2: The reaction of NaBH₄ with protic solvents like methanol is exothermic and produces hydrogen gas, posing a significant safety risk at scale.
-
Controlled Addition: Add the sodium borohydride portion-wise at a controlled rate to a cooled solution of the diester. This allows for better management of the heat generated.
-
Temperature Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature and have an efficient cooling system in place.
-
Adequate Headspace and Venting: Ensure the reactor has sufficient headspace and is equipped with a proper venting system to safely manage hydrogen gas evolution.
-
Reverse Addition: Consider adding a solution or slurry of the diester to a suspension of NaBH₄ in a suitable solvent. This can sometimes provide better control over the reaction.
Q3: My final product is difficult to purify and contains significant amounts of boron by-products. What is the best work-up and purification strategy at scale?
A3: Removal of boron salts is a common challenge in borohydride reductions.
-
Quenching: After the reaction is complete, cool the mixture and slowly add a quenching agent. For large-scale operations, a controlled addition of acetone followed by an acidic work-up (e.g., with dilute HCl) is effective.
-
Extractive Work-up: After quenching, an extractive work-up is typically necessary. The choice of extraction solvent is important for good phase separation and product recovery.
-
Methanol Co-distillation: Boric acid and its esters can be removed by repeated distillation with methanol. This is a common industrial practice.
-
Crystallization: this compound is a solid. Crystallization from a suitable solvent system is the most effective method for purification at scale. Common solvent systems for diols include ethyl acetate/heptane, toluene, or water/alcohol mixtures.
Q4: I am seeing a significant amount of the mono-ester (3-bromo-5-(hydroxymethyl)benzoic acid methyl ester) in my crude product. How can I minimize this?
A4: The formation of the mono-ester is a result of incomplete reduction.
-
Increase Reaction Time and/or Temperature: As mentioned in A1, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature after the initial exotherm can help drive the reduction of the second ester group.
-
Ensure Sufficient NaBH₄: Verify that a sufficient excess of NaBH₄ has been used.
-
Monitor the Reaction: Use in-process controls (e.g., HPLC) to monitor the disappearance of the mono-ester intermediate before quenching the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most common industrial-scale synthesis involves a two-step process:
-
Esterification of 5-bromoisophthalic acid to form dimethyl 5-bromoisophthalate.
-
Reduction of the resulting diester with a suitable reducing agent, most commonly sodium borohydride, to yield this compound.
Q2: Is Lithium Aluminum Hydride (LiAlH₄) a suitable alternative to NaBH₄ for this reduction at scale?
A2: While LiAlH₄ is a more powerful reducing agent and readily reduces esters, its use on a large scale presents significant safety challenges, including its violent reaction with water and protic solvents, and the formation of gelatinous aluminum salts during work-up which can be difficult to filter. For these reasons, NaBH₄ is often preferred for industrial-scale reductions when feasible.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: The primary safety concerns are:
-
Hydrogen Evolution: The reaction of NaBH₄ with protic solvents generates flammable hydrogen gas. Ensure adequate ventilation and prevent the build-up of explosive mixtures.
-
Exothermic Reaction: The reduction is exothermic. Implement robust temperature control measures to prevent runaway reactions.
-
Handling of Borohydrides: Sodium borohydride is a corrosive and reactive solid. Follow appropriate material handling procedures.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A4:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of the starting diester and the mono-ester intermediate, and the formation of the diol product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.
-
Purity Assessment: HPLC is used for quantitative purity analysis of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and to check for residual solvents or impurities.
Data Presentation
| Parameter | Lab Scale (Illustrative) | Pilot/Industrial Scale (Recommended) | Reference/Justification |
| Starting Material | Dimethyl 5-bromoisophthalate | Dimethyl 5-bromoisophthalate | Precursor to the target diol |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) | Cost-effective and safer alternative to LiAlH₄ at scale. |
| Molar Equivalents of NaBH₄ | 2.0 - 3.0 per ester group | 4.0 - 6.0 per ester group | Excess is required to drive the less reactive ester reduction to completion at scale. |
| Solvent System | Methanol or Ethanol | THF / Methanol (co-solvent) | THF improves solubility and reaction control, while methanol activates the NaBH₄.[1] |
| Reaction Temperature | 0 °C to room temperature | 0-10 °C (addition), then 40-50 °C (reaction) | Initial cooling for exotherm control, followed by warming to ensure complete reaction. |
| Work-up Quench | Dilute HCl | Acetone followed by dilute HCl | Acetone provides a more controlled quench of excess borohydride at a large scale. |
| Purification Method | Flash Column Chromatography | Crystallization | Crystallization is more scalable and cost-effective for solid products.[2] |
| Crystallization Solvent | Ethyl Acetate / Hexanes | Toluene or Ethyl Acetate / Heptane | Common solvent systems for the crystallization of aromatic diols. |
| Typical Yield | 70-85% | 75-90% | Dependent on complete reaction and efficient purification. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Materials:
-
Dimethyl 5-bromoisophthalate
-
Sodium Borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Acetone
-
Hydrochloric Acid (2M)
-
Toluene
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Large-scale reaction vessel with overhead stirring, temperature probe, and addition funnel
-
Cooling system
-
Inert atmosphere (Nitrogen or Argon)
-
Filtration equipment
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reaction vessel with dimethyl 5-bromoisophthalate and anhydrous THF under a nitrogen atmosphere. Begin stirring to dissolve the starting material.
-
Cooling: Cool the solution to 0-5 °C using an external cooling bath.
-
NaBH₄ Addition: Slowly add sodium borohydride in portions to the cooled solution, maintaining the internal temperature below 10 °C.
-
Methanol Addition: After the NaBH₄ addition is complete, slowly add anhydrous methanol via an addition funnel over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Reaction: Once the methanol addition is complete, slowly warm the reaction mixture to 40-45 °C and maintain for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add acetone to quench the excess NaBH₄, maintaining the temperature below 15 °C.
-
Acidification: Slowly add 2M HCl to the mixture to neutralize the base and dissolve the boron salts. The pH should be adjusted to ~2-3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude solid in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold toluene, and dry in a vacuum oven to yield pure this compound.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for incomplete reduction in the synthesis of this compound.
References
Technical Support Center: Monitoring Reactions of (5-Bromo-1,3-phenylene)dimethanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical techniques for monitoring reactions involving (5-Bromo-1,3-phenylene)dimethanol. Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and efficient reaction tracking.
General Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring reactions with this compound?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantitative analysis and identification of volatile byproducts, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and in-situ monitoring.[1][2] Thin-Layer Chromatography (TLC) is also widely used for rapid, qualitative checks of reaction progress.[2]
Q2: How do I choose the best technique for my specific reaction?
A2: The choice depends on several factors. HPLC is excellent for routine, robust quantification of starting materials and products.[3] GC-MS is ideal when you need to identify unknown byproducts or if your compounds are highly volatile.[4] NMR is unparalleled for detailed structural analysis and can be used for real-time monitoring if the reaction is conducted in a deuterated solvent.[1][5][6]
Q3: What is the most effective method for obtaining precise quantitative data on reaction conversion?
A3: For accurate quantitative analysis, HPLC and GC are the preferred methods.[4] When used with an internal standard, these techniques provide precise measurements of reactant and product concentrations over time, which is essential for calculating reaction kinetics and yield.[4][7]
Analytical Technique Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC analysis of reactions involving this compound, which is an aromatic compound.
Q1: My chromatogram shows significant peak tailing for my aromatic analyte. What is the cause and how can I fix it?
A1: Peak tailing with aromatic compounds, especially those with basic functional groups, is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[8] Other causes can include column overload or extra-column dead volume.[8]
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single ionic state.[8] For basic compounds, a pH below 3.0 can minimize unwanted interactions with deprotonated silanol groups.[8]
-
Increase Buffer Concentration: Use a sufficient buffer concentration (e.g., 10-50 mM) to maintain stable pH conditions.[8]
-
Use Mobile Phase Additives: Adding a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) can mask the active silanol sites and improve peak shape.[8]
-
Reduce Injection Volume/Concentration: To check for column overload, inject a diluted sample (e.g., 10-fold dilution).[8] If the peak shape improves, reduce your sample concentration or injection volume.[8]
-
Minimize Extra-Column Volume: Inspect and shorten tubing between the injector, column, and detector to minimize dead volume.[9]
-
Q2: I'm observing a drifting or noisy baseline. What are the likely causes?
A2: Baseline issues can stem from several sources, including leaks, air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[10]
-
Troubleshooting Steps:
-
Check for Leaks: Systematically check all fittings for leaks, particularly around the pump and column.[9][10]
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the pump and detector.[10] Purge the system if you suspect air is trapped.[10]
-
Clean the System: Flush the column with a strong solvent to remove contaminants.[9] If the detector cell is contaminated, it may require cleaning.[10]
-
Ensure Mobile Phase Miscibility: Confirm that all components of your mobile phase are fully miscible.[10]
-
Q3: My retention times are shifting between runs. How can I stabilize them?
A3: Retention time shifts can indicate problems with the mobile phase composition, column equilibration, or flow rate consistency.[9]
-
Troubleshooting Steps:
-
Check Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run.[9]
-
Allow for Proper Equilibration: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.[10]
-
Inspect the Pump: Check the HPLC pump system for leaks or evidence of irregular flow rates.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides solutions for common problems encountered when monitoring reactions of this compound using GC-MS.
Q1: How can I confirm the presence of my brominated compound in the mass spectrum?
A1: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[11][12][13] Therefore, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (an "M" peak and an "M+2" peak) of nearly equal height, separated by 2 m/z units.[11][12][14] This distinctive isotopic pattern is a strong indicator of a bromine-containing compound.[11][14]
Q2: I am seeing poor peak shape and reproducibility for my high-boiling point brominated compounds. What should I investigate?
A2: This can be due to thermal decomposition, active sites in the system, or insufficient temperature at the injector or MS interface.[15][16]
-
Troubleshooting Steps:
-
Use an Inert Flow Path: Employ a silanized or deactivated injector liner to minimize interactions with active sites.[7]
-
Optimize Temperatures: Increase the injector temperature to ensure complete vaporization, but avoid temperatures that could cause thermal degradation.[7] For some systems, increasing the MS interface temperature (e.g., up to 350 °C) can improve reproducibility for later-eluting compounds.[16]
-
Check for Column Bleed/Degradation: High temperatures can cause column bleed, leading to baseline instability.[17] Condition the column as per the manufacturer's instructions or replace it if it is degraded.[7][17]
-
Q3: My system has "ghost peaks" appearing in my chromatograms. What is the source?
A3: Ghost peaks are typically caused by contamination from a previous injection (carryover), septum bleed, or a contaminated carrier gas.[7]
-
Troubleshooting Steps:
-
Run a Blank: Inject a sample of pure solvent to see if the ghost peaks persist. This helps confirm carryover from the injector.[7]
-
Replace Consumables: Regularly replace the injector septum to avoid bleed, which can introduce extraneous peaks.[7]
-
Check Gas Purity: Ensure high-purity carrier gas is being used and that gas lines are not contaminated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This section offers guidance for using NMR to monitor this compound reactions.
Q1: How should I prepare my sample for reaction monitoring by NMR?
A1: You can either run the reaction directly in a deuterated solvent inside an NMR tube for real-time monitoring or take aliquots from a larger-scale reaction at specific time intervals.[5][6] For aliquots, a mini-workup may be necessary to remove interfering reagents before dissolving the residue in a deuterated solvent.[5]
-
Key Sample Preparation Steps:
-
Ensure Homogeneity: The sample must be completely dissolved to form a homogeneous solution.[18][19] Solid particles will not appear in the spectrum and can interfere with the magnetic field homogeneity, leading to poor peak resolution.[19][20]
-
Use Sufficient Solvent: For a standard 5 mm NMR tube, a solvent volume of 0.6-0.7 mL is typical.[19][20]
-
Filter if Necessary: If the sample contains significant solids, filter it through a small plug of glass wool or a syringe filter before transferring it to the NMR tube.[5][20]
-
Q2: My NMR peaks are very broad. What could be the cause?
A2: Broad spectral lines can be caused by several factors, including an overly concentrated sample, the presence of paramagnetic impurities (even in trace amounts), or a very viscous sample.[20]
-
Troubleshooting Steps:
-
Dilute the Sample: Overly concentrated samples can be difficult to shim and may result in broadened lineshapes.[20]
-
Remove Paramagnetic Ions: If you suspect paramagnetic metal contamination, try passing the sample through a small silica plug.
-
Heat the Sample: Gently heating the sample can sometimes improve lineshape for viscous solutions.[20]
-
Q3: Can I get quantitative information from my "crude" NMR spectra?
A3: Yes, NMR is an inherently quantitative technique.[21] By integrating the signals corresponding to the starting material and the product, you can determine their molar ratio at different time points to track reaction progress.[7] For the most accurate quantification, ensure spectra are acquired under appropriate conditions (e.g., with a sufficient relaxation delay). The use of an internal standard can further improve accuracy.
Data Presentation
Table 1: Typical Starting Parameters for HPLC Analysis
| Parameter | Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | General-purpose column suitable for separating non-polar to moderately polar aromatic compounds.[22][23] |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Common mobile phase for reverse-phase HPLC; acid helps to protonate silanols and improve peak shape.[24][25] |
| Detection | UV at 254 nm | Aromatic rings strongly absorb UV light around this wavelength, providing good sensitivity. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-10 µL | A smaller volume helps prevent column overload and peak fronting.[10] |
Table 2: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉BrO₂ | [26] |
| Molecular Weight | 217.06 g/mol | [26] |
| Exact Mass (⁷⁹Br) | 215.97859 Da | [26] |
| Exact Mass (⁸¹Br) | 217.97654 Da | Calculated |
| Key Isotopic Feature | M and M+2 peaks at ~1:1 intensity ratio | [11][12] |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Reaction Mixture
This protocol outlines the steps for taking and preparing a sample from a reaction for HPLC analysis.
-
Sample Collection: At a specific time point, withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.
-
Quenching: Immediately transfer the aliquot to a vial containing a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction and dilute the sample.[2][3]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2][3] This protects the HPLC column from blockages.
-
Injection: Transfer the filtered sample to an HPLC vial and inject it into the system.
-
Analysis: Record the chromatogram. Integrate the peak areas for the starting material, products, and any internal standard to calculate the reaction conversion.[2]
Protocol 2: GC-MS Sample Preparation
This protocol is suitable for the analysis of volatile and semi-volatile components in the reaction mixture.
-
Sample Collection: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Extraction: Add the aliquot to a vial containing 1 mL of a solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate) and an internal standard if quantitative analysis is desired.[3] Vortex the mixture thoroughly.
-
Drying (Optional): If the sample contains water, pass the organic layer through a small amount of a drying agent like anhydrous sodium sulfate.
-
Dilution: Further dilute the sample to an appropriate concentration (e.g., 1-10 ppm) to avoid detector saturation and column overload.
-
Injection: Transfer the final solution to a GC vial for analysis.
Protocol 3: NMR Sample Preparation from a Reaction Aliquot
This protocol is for preparing a sample for NMR analysis when the reaction is not run in a deuterated solvent.
-
Sample Collection: Withdraw a representative aliquot (volume depends on reaction concentration) from the reaction mixture.
-
Solvent Removal: Evaporate the reaction solvent from the aliquot under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[5]
-
Dissolution: Dissolve the resulting crude residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][20] The typical volume for a 5 mm tube is 0.6-0.7 mL.[20]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube, ensuring no solid particles are transferred.[20]
-
Analysis: Acquire the NMR spectrum. Identify characteristic peaks for the starting material and product(s) to assess conversion.
Visualizations
Caption: Workflow for selecting an analytical technique.
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for NMR sample preparation from an aliquot.
References
- 1. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 19. organomation.com [organomation.com]
- 20. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. asahilab.co.jp [asahilab.co.jp]
- 22. uhplcs.com [uhplcs.com]
- 23. benchchem.com [benchchem.com]
- 24. 1,3-Dibromo-5,5-dimethylhydantoin | SIELC Technologies [sielc.com]
- 25. 1-Pentene, 5-bromo- | SIELC Technologies [sielc.com]
- 26. This compound | C8H9BrO2 | CID 14383229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (5-Bromo-1,3-phenylene)dimethanol and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for (5-Bromo-1,3-phenylene)dimethanol (predicted), 1,3-benzenedimethanol, and 3,5-dimethylbenzyl alcohol. These tables provide key parameters for spectral interpretation, including chemical shift (δ), multiplicity, coupling constant (J), and integration.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | Ar-H (2, 4, 6) | ~7.4-7.6 | m | 3H |
| -CH₂OH | ~4.6 | s | 4H | |
| -OH | Variable | br s | 2H | |
| 1,3-Benzenedimethanol[1] | Ar-H | 7.2-7.4 | m | 4H |
| -CH₂OH | 4.67 | s | 4H | |
| -OH | Variable | br s | 2H | |
| 3,5-Dimethylbenzyl alcohol[2] | Ar-H | 6.93 | s | 3H |
| -CH₂OH | 4.57 | s | 2H | |
| -CH₃ | 2.29 | s | 6H | |
| -OH | Variable | br s | 1H |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-Br | ~122 |
| Ar-C | ~125-143 | |
| -CH₂OH | ~64 | |
| 1,3-Benzenedimethanol[1][3] | Ar-C (ipso) | 141.5 |
| Ar-CH | 128.8, 126.9, 126.0 | |
| -CH₂OH | 64.9 | |
| 3,5-Dimethylbenzyl alcohol[2] | Ar-C (ipso) | 141.0, 137.9 |
| Ar-CH | 128.8, 125.1 | |
| -CH₂OH | 65.3 | |
| -CH₃ | 21.3 |
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural analysis.
Protocol for ¹H and ¹³C NMR Spectral Acquisition
-
Sample Preparation :
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
-
Instrument Setup :
-
Insert the NMR tube into a spinner turbine and adjust its position.
-
Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Spectrum Acquisition :
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Spectrum Acquisition :
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a larger number of scans (e.g., 128 to 1024 or more, depending on the sample concentration).
-
Set an appropriate relaxation delay (e.g., 2 seconds).
-
Acquire the FID.
-
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C spectra.
-
Mandatory Visualization
The following diagrams illustrate key aspects of the NMR analysis.
References
A Comparative Reactivity Analysis: (5-Bromo-1,3-phenylene)dimethanol vs. (5-Chloro-1,3-phenylene)dimethanol
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is critical for the synthesis of novel compounds with desired properties. Halogenated aromatic compounds, such as (5-Bromo-1,3-phenylene)dimethanol and its chloro-analogue, serve as versatile intermediates. The choice between a bromo or chloro substituent can significantly influence the reactivity of the molecule in subsequent transformations. This guide provides a detailed comparison of the reactivity of these two compounds, supported by established chemical principles and extrapolated experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic strategies.
The primary points of reactivity on these molecules are the benzylic alcohol functionalities and the aryl-halide bond. The nature of the halogen (bromine vs. chlorine) exerts a distinct electronic influence on both of these sites.
Comparative Reactivity Overview
The key differences in reactivity between this compound and (5-Chloro-1,3-phenylene)dimethanol are most pronounced in two major classes of reactions: palladium-catalyzed cross-coupling reactions at the aryl-halide bond and nucleophilic substitution reactions at the benzylic positions.
Generally, the carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that the bromo-derivative is typically more reactive in processes where the halogen acts as a leaving group, such as in cross-coupling reactions.[1] Conversely, the higher electronegativity of chlorine can have a more pronounced inductive electron-withdrawing effect, which can influence the reactivity of the nearby benzylic alcohol groups.
Data Presentation: A Head-to-Head Comparison
While direct comparative kinetic studies on these specific molecules are not extensively available in public literature, the following tables present hypothetical yet chemically plausible data based on well-established reactivity trends for analogous compounds. This data is intended to illustrate the expected relative performance in common synthetic transformations.
Table 1: Relative Reaction Rates in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This table compares the hypothetical initial rates of reaction for the Suzuki-Miyaura coupling of the aryl halides with phenylboronic acid.
| Compound | Relative Initial Rate Constant (k_rel) |
| This compound | 1.00 |
| (5-Chloro-1,3-phenylene)dimethanol | ~0.01 - 0.1 |
This data illustrates that the bromo-derivative is expected to be significantly more reactive in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Table 2: Pseudo-First-Order Rate Constants for Etherification of Benzylic Alcohols
This table shows the hypothetical rate constants for the reaction of the dimethanol compounds with a generic alkyl halide under Williamson ether synthesis conditions.
| Compound | Hypothetical k (s⁻¹) at 25°C |
| This compound | 1.2 x 10⁻⁴ |
| (5-Chloro-1,3-phenylene)dimethanol | 1.0 x 10⁻⁴ |
The electronic effect of the meta-halogen on the reactivity of the benzylic alcohols is expected to be modest. The slightly higher electron-withdrawing nature of bromine may lead to a marginal increase in the acidity of the hydroxyl protons, potentially leading to a slightly faster rate of alkoxide formation and subsequent substitution.
Experimental Protocols
The following are generalized experimental protocols for key transformations involving these substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To compare the reactivity of the bromo- and chloro-analogues in a palladium-catalyzed cross-coupling reaction.
Materials:
-
(5-Halo-1,3-phenylene)dimethanol (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (5-halo-1,3-phenylene)dimethanol, the arylboronic acid, and the base.
-
Add the solvent mixture to the flask.
-
Degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
Objective: To synthesize a diether derivative from the dimethanol compounds.
Materials:
-
(5-Halo-1,3-phenylene)dimethanol (1.0 eq)
-
Strong base (e.g., NaH, 2.2 eq)
-
Alkyl halide (e.g., Iodomethane, 2.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of the strong base in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the (5-halo-1,3-phenylene)dimethanol in a minimal amount of the anhydrous solvent and add it dropwise to the base suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical relationships in reactivity and a generalized experimental workflow.
Caption: Comparative reactivity logic for the two analogues.
Caption: A standard workflow for synthetic transformations.
Conclusion
For researchers and drug development professionals, the choice between this compound and its chloro-analogue is dependent on the intended synthetic route. For applications requiring modification of the aryl-halide bond, such as palladium-catalyzed cross-coupling reactions, the bromo-derivative is the superior choice due to its higher reactivity.[1] For reactions primarily involving the benzylic alcohol groups, the difference in reactivity is expected to be minimal, with the bromo-compound potentially offering a slight rate enhancement in some cases. Therefore, if a synthetic plan involves sequential or dual functionalization of both the aryl-halide and the benzylic positions, the greater reactivity of the C-Br bond makes this compound a more versatile and often preferred intermediate.
References
thermal stability analysis (TGA/DSC) of (5-Bromo-1,3-phenylene)dimethanol polymers
A Comparative Guide to the Thermal Stability of Brominated Aromatic Polymers
For researchers, scientists, and drug development professionals working with advanced materials, understanding the thermal stability of polymers is critical for predicting their performance, processing conditions, and operational limits. While specific data on polymers derived directly from (5-Bromo-1,3-phenylene)dimethanol is limited in publicly available literature, a comparative analysis of related brominated aromatic polymers can provide valuable insights.
This guide presents a comparison of the thermal properties of a representative brominated aromatic polyester and a high-performance aromatic polyamide, Nomex®, against a conventional non-brominated aromatic polyester. The inclusion of bromine in the polymer backbone is a common strategy to enhance flame retardancy and can also influence thermal stability. This comparison, supported by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data, will help elucidate these effects.
Quantitative Thermal Analysis: A Comparative Overview
The following table summarizes key thermal properties for three classes of aromatic polymers. These values are representative and can vary based on specific monomer composition, polymer molecular weight, and experimental conditions.
| Property | Brominated Aromatic Polyester | Aromatic Polyamide (Nomex®) | Non-Brominated Aromatic Polyester | Test Method |
| Glass Transition Temperature (Tg) (°C) | 122 - 166[1] | ~270 | 103 - 209[1] | DSC |
| Decomposition Temperature (Td) at 10% weight loss (°C) | up to 404[1] | ~427 (in air)[2] | 190 - 260 (in air)[1] | TGA |
| Char Yield at High Temperature (%) | Moderate to High | High | Low to Moderate | TGA |
Analysis: The data indicates that aromatic polyamides like Nomex® exhibit superior thermal stability with a significantly higher glass transition temperature and onset of decomposition compared to the aromatic polyesters. The introduction of bromine into the polyester backbone appears to increase the decomposition temperature compared to some non-brominated counterparts, suggesting enhanced thermal stability, although the glass transition temperature may not be significantly affected.[1]
Experimental Protocols
The data presented in this guide is typically obtained using the following standardized thermal analysis techniques:
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[3]
-
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).
-
The sample is loaded into a thermogravimetric analyzer.
-
The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
The mass of the sample is continuously monitored and recorded as a function of temperature. The temperature at which a specific percentage of weight loss occurs (e.g., Td at 10% loss) is used as a measure of thermal stability.[2]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program, revealing thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3]
-
Methodology:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, often involving a heat-cool-heat cycle to erase any prior thermal history. A common heating rate is 10 or 20 °C/min.[4]
-
The differential heat flow between the sample and the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-change in the baseline of the heat flow curve.
-
Logical Workflow for Comparative Thermal Stability Analysis
The following diagram illustrates a logical workflow for the comparative thermal analysis of polymers.
Caption: Workflow for comparative thermal analysis of polymers.
References
Performance Analysis of (5-Bromo-1,3-phenylene)dimethanol in Diverse Polymer Architectures: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Given the absence of direct comparative studies on the performance of (5-Bromo-1,3-phenylene)dimethanol across various polymer backbones in publicly available literature, this guide presents a comprehensive methodological framework for such an evaluation. This document outlines the requisite experimental protocols, data presentation formats, and analytical workflows necessary to characterize and compare the influence of this brominated diol on the properties of different polymer systems. The ensuing sections provide a hypothetical comparison based on established principles of polymer chemistry, offering a blueprint for researchers interested in investigating this novel monomer.
Introduction to this compound in Polymer Synthesis
This compound is a unique monomer containing both reactive hydroxyl groups and a bromine atom. The hydroxyl groups enable its incorporation into various polymer backbones such as polyesters, polycarbonates, and polyurethanes through condensation polymerization. The presence of bromine is anticipated to impart specific properties to the resulting polymers, most notably flame retardancy and increased refractive index. A systematic comparison of its performance in different polymer matrices is crucial for unlocking its potential in advanced materials applications.
Hypothetical Performance Comparison
The following tables summarize the expected performance of hypothetical polymers incorporating this compound. These values are illustrative and serve as a guide for the types of data that should be collected and compared.
Table 1: Thermal Properties of Polymers Incorporating this compound
| Polymer Backbone | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) (5% weight loss) | Limiting Oxygen Index (LOI) (%) |
| Polycarbonate | 165 | 480 | 35 |
| Polyester (PET-based) | 85 | 430 | 32 |
| Polyurethane (aliphatic) | 25 | 380 | 30 |
Table 2: Mechanical Properties of Polymers Incorporating this compound
| Polymer Backbone | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Polycarbonate | 70 | 2.5 | 90 |
| Polyester (PET-based) | 60 | 2.8 | 150 |
| Polyurethane (aliphatic) | 45 | 0.8 | 400 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these hypothetical polymers are provided below.
Synthesis of Polycarbonate
-
Reaction Setup : A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with this compound, bisphenol A, and a suitable solvent such as dichloromethane.
-
Phosgenation : The mixture is cooled in an ice bath, and a solution of phosgene in toluene is added dropwise while maintaining the temperature below 10°C.
-
Polymerization : An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) is added, and the reaction mixture is stirred vigorously at room temperature for 4-6 hours.
-
Work-up : The organic layer is separated, washed successively with dilute hydrochloric acid and water, and then precipitated into methanol.
-
Purification : The resulting polymer is filtered, washed with methanol, and dried under vacuum at 80°C.
Synthesis of Polyester
-
Melt Polycondensation : this compound, dimethyl terephthalate, and ethylene glycol are charged into a reaction vessel equipped with a stirrer and a distillation column.
-
Esterification : The mixture is heated to 180-220°C in the presence of a catalyst (e.g., zinc acetate) to carry out the transesterification reaction, during which methanol is distilled off.
-
Polycondensation : The temperature is then gradually raised to 260-280°C, and a vacuum is applied to facilitate the removal of ethylene glycol and drive the polymerization.
-
Extrusion : Once the desired viscosity is achieved, the molten polymer is extruded, cooled, and pelletized.
Synthesis of Polyurethane
-
Pre-polymer Formation : A diisocyanate (e.g., hexamethylene diisocyanate) is reacted with a polyol (e.g., polytetrahydrofuran) in a moisture-free environment at 60-80°C to form an isocyanate-terminated prepolymer.
-
Chain Extension : The prepolymer is then dissolved in a suitable solvent (e.g., dimethylformamide), and a solution of this compound as a chain extender is added dropwise with stirring.
-
Curing : The reaction is allowed to proceed until the desired molecular weight is achieved, after which the polymer solution can be cast into films and cured at an elevated temperature.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the chemical structure and composition of the synthesized polymers.
-
Gel Permeation Chromatography (GPC) : To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC) : To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability and decomposition temperature (Td).
-
Limiting Oxygen Index (LOI) : To assess the flame retardancy of the polymers.
-
Tensile Testing : To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Visualizing Methodologies
The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow for the comparison of polymers derived from this compound.
Caption: Synthetic routes for incorporating this compound into different polymer backbones.
Caption: General experimental workflow for the comparative performance analysis of the synthesized polymers.
Validating the Purity of (5-Bromo-1,3-phenylene)dimethanol: A Comparative Guide to HPLC and Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like (5-Bromo-1,3-phenylene)dimethanol is a critical step that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (EA), for the validation of this compound purity. This guide is supported by detailed experimental protocols and comparative data to assist in the selection of the most appropriate analytical strategy.
Core Purity Assessment Techniques
A multi-pronged approach is essential for a thorough assessment of chemical purity.[1] High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of a compound by separating it from its impurities.[2][3] On the other hand, Elemental Analysis provides fundamental information about the elemental composition of a substance, serving as a crucial check for the presence of inorganic impurities and confirming the empirical formula.[4]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance attributes of HPLC and Elemental Analysis for the purity validation of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (EA) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.[5] | Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then measured. |
| Information Provided | Quantitative purity (area %), impurity profile, retention time. | Percentage composition of Carbon (C), Hydrogen (H), and Bromine (Br). |
| Typical Specification | Purity ≥ 98.0% | C: 43.87±0.4%, H: 4.14±0.3%, Br: 36.47±0.4% |
| Key Advantages | - High resolution and sensitivity for separating structurally similar impurities.[1] - Excellent for quantification.[3] - Well-established and robust technique.[6] | - Confirms elemental composition and empirical formula.[4] - Detects inorganic impurities not visible by HPLC-UV.[4] - A fundamental and independent measure of purity. |
| Key Limitations | - Requires impurities to have a chromophore for UV detection.[6] - May not detect non-volatile or inorganic impurities. | - Does not provide information on organic impurities.[4] - Less sensitive to small amounts of organic impurities compared to HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method is the most effective approach for analyzing this compound.[6] This method separates the target compound from potential organic impurities based on their hydrophobicity.
Instrumentation: A standard HPLC system equipped with a UV detector.[6]
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
Mobile Phase: A gradient of acetonitrile and water is typically effective.[6]
-
Solvent A: Water
-
Solvent B: Acetonitrile
Gradient:
| Time (min) | % Solvent A | % Solvent B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min.[6]
Detection: UV detection at 220 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of 1 mg/mL.
Elemental Analysis (EA) Protocol
Elemental analysis is performed using a dedicated elemental analyzer.
Instrumentation: CHN/S/X Elemental Analyzer.
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
Analysis: The sample is combusted at high temperatures (typically >900 °C) in a stream of oxygen. The resulting gases (CO2, H2O, and HBr which is then converted to a measurable form) are separated and quantified by thermal conductivity or infrared detection.
Theoretical Values for C8H9BrO2:
-
Carbon (C): 43.87%
-
Hydrogen (H): 4.14%
-
Bromine (Br): 36.47%
-
Oxygen (O): 15.52% (by difference)
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and Elemental Analysis.
Caption: Workflow for the purity assessment of this compound.
Comparison with Other Alternatives
While HPLC and Elemental Analysis are primary methods, other techniques can provide complementary information for a comprehensive purity profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the mass identification of mass spectrometry. It is invaluable for identifying unknown impurities by providing molecular weight information.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents, that may not be detected by HPLC.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Conclusion
For the routine quality control and purity validation of this compound, a combination of HPLC and Elemental Analysis provides a robust and comprehensive assessment. HPLC excels at quantifying organic impurities, while Elemental Analysis confirms the fundamental elemental composition and detects inorganic impurities. For in-depth impurity profiling and structural elucidation of unknown impurities, complementary techniques such as LC-MS, GC-MS, and NMR should be employed. This integrated analytical approach ensures the high quality and consistency of this critical intermediate for pharmaceutical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
A Comparative Analysis of Brominated vs. Non-Brominated Aromatic Diols for Researchers and Drug Development Professionals
An objective guide to the performance, synthesis, and applications of polymers derived from brominated and non-brominated aromatic diols, supported by experimental data.
In the realm of polymer chemistry and material science, aromatic diols serve as fundamental building blocks for a wide range of high-performance polymers, including polyesters, polycarbonates, and epoxy resins. The strategic incorporation of bromine atoms onto the aromatic ring of these diols significantly alters the properties of the resulting polymers, offering enhanced flame retardancy but also raising environmental and toxicological concerns. This guide provides a comparative study of brominated and non-brominated aromatic diols, focusing on the widely used exemplars: Tetrabromobisphenol A (TBBPA) and Bisphenol A (BPA). This comparison is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
The primary distinction between polymers derived from brominated and non-brominated aromatic diols lies in their flame retardancy and thermal properties. Brominated diols, such as TBBPA, impart excellent fire resistance to polymers, a critical attribute in electronics and construction materials.[1][2] However, this comes at the cost of potentially lower thermal stability in some cases, as the carbon-bromine bond can be less stable than the carbon-hydrogen bond.[3] Non-brominated diols, like BPA, yield polymers with generally good thermal and mechanical properties, though they lack inherent flame retardancy.[4][5] The choice between these two classes of monomers involves a trade-off between fire safety, material performance, and, increasingly, environmental and health considerations.[6][7]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences between polymers derived from TBBPA (brominated) and BPA (non-brominated). The data is compiled from various sources and standardized tests to provide a comparative overview.
Table 1: Thermal Properties
| Property | Polymer System | Brominated (TBBPA-based) | Non-Brominated (BPA-based) | Test Method |
| Glass Transition Temperature (Tg) | Polycarbonate | ~150-180 °C | ~145-150 °C | DSC |
| Decomposition Temperature (Td) | Polycarbonate | ~380-450 °C | ~450-500 °C | TGA |
| Flame Retardancy | Epoxy Resin | V-0 | No Rating | UL 94 |
Table 2: Mechanical Properties
| Property | Polymer System | Brominated (TBBPA-based) | Non-Brominated (BPA-based) | Test Method |
| Tensile Strength | Polycarbonate | 55-65 MPa | 60-70 MPa | ASTM D638 |
| Flexural Modulus | Polycarbonate | 2.3-2.5 GPa | 2.4-2.6 GPa | ASTM D790 |
| Notched Izod Impact Strength | Polycarbonate | 60-80 J/m | 600-950 J/m | ASTM D256 |
Table 3: Other Properties
| Property | Polymer System | Brominated (TBBPA-based) | Non-Brominated (BPA-based) |
| Chemical Resistance | Epoxy Resin | Good | Excellent |
| Biocompatibility | General | Concerns due to bromine leaching | Concerns due to BPA leaching |
| Applications | General | Flame retardant plastics, electronics | General purpose plastics, food containers |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Synthesis of Aromatic Diols
1. Synthesis of Tetrabromobisphenol A (TBBPA)
TBBPA is commercially produced by the bromination of Bisphenol A.[8] A typical laboratory-scale synthesis involves dissolving Bisphenol A in a suitable solvent, such as a methanol or a halogenated organic solvent, followed by the controlled addition of bromine.[9][10] The reaction can be carried out in the presence of a catalyst and an oxidant like hydrogen peroxide to regenerate bromine from the HBr byproduct.[11]
-
Procedure: 100g of Bisphenol A is dissolved in 600 mL of dichloroethane. To this solution, 75 mg of a suitable catalyst, 20 mL of water, and 66.58 g of 49% hydrogen peroxide are added and stirred. 147.7 g of bromine is then added continuously over 8-10 minutes while maintaining the temperature. The reaction mixture is stirred for an additional 30 minutes. The organic layer is then separated, and the TBBPA is precipitated, filtered, and dried.[11]
2. Synthesis of Bisphenol A (BPA)
BPA is synthesized via the condensation of phenol with acetone in the presence of an acidic catalyst.[1]
-
Procedure: Phenol and acetone are reacted in a molar excess of phenol. A strong acid catalyst, such as hydrochloric acid or a sulfonated polystyrene resin, is used. The reaction mixture is heated to facilitate the condensation reaction. After the reaction, the excess phenol and catalyst are removed, and the BPA is purified by crystallization.
Polymer Synthesis
1. Synthesis of Polycarbonate via Melt Transesterification
This method avoids the use of toxic phosgene.
-
Procedure: An aromatic diol (BPA or TBBPA) and diphenyl carbonate (DPC) are charged into a reactor equipped with a mechanical stirrer and a vacuum line. A transesterification catalyst, such as sodium hydroxide or zinc acetate, is added. The mixture is heated under a nitrogen atmosphere to melt the reactants. The temperature is gradually increased, and a vacuum is applied to remove the phenol byproduct, driving the polymerization reaction to completion.[12][13]
2. Synthesis of Epoxy Resin
-
Procedure: The aromatic diol (BPA or TBBPA) is reacted with an excess of epichlorohydrin in the presence of a basic catalyst like sodium hydroxide.[2][5] The reaction results in the formation of a diglycidyl ether of the respective bisphenol. The resulting epoxy resin can then be cured using a variety of curing agents, such as amines or anhydrides, to form a cross-linked thermoset polymer.[14]
Polymer Characterization
1. Thermal Stability (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15]
-
Procedure: A small sample of the polymer (5-10 mg) is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.[16][17]
2. Glass Transition Temperature (Differential Scanning Calorimetry - DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][14]
-
Procedure: A small, weighed sample of the polymer (5-10 mg) is sealed in an aluminum pan.[14] An empty sealed pan is used as a reference. The sample and reference are heated and cooled at a controlled rate (e.g., 10-20 °C/min).[9] The heat flow is measured, and the glass transition temperature (Tg) is identified as a step change in the baseline of the DSC thermogram.[15][18][19]
3. Mechanical Properties (Tensile Testing - ASTM D638)
This test measures the force required to stretch a plastic specimen until it breaks.[8][10][20][21][22]
-
Procedure: A dumbbell-shaped specimen of the polymer is prepared according to ASTM D638 specifications.[21] The specimen is placed in the grips of a universal testing machine. The specimen is pulled at a constant rate of speed until it fractures. The stress and strain are recorded throughout the test to determine tensile strength, modulus of elasticity, and elongation at break.[10]
4. Flame Retardancy (UL 94)
The UL 94 standard is used to determine the flammability of plastic materials.[11][16][23]
-
Procedure: A rectangular bar of the polymer is held vertically and exposed to a flame for 10 seconds. The time it takes for the flame to self-extinguish is measured. The flame is applied for a second time for 10 seconds, and the extinguishing time is again recorded. The V-0 rating, the highest for this test, is given to materials that self-extinguish quickly with no flaming drips.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Applications in Drug Development
While high-performance plastics derived from aromatic diols are not the primary choice for drug delivery systems due to potential biocompatibility issues, their properties can be relevant in specific contexts.
-
Medical Devices and Equipment: The mechanical strength, thermal stability, and sterilizability of polycarbonates make them suitable for medical device housings and components.[1] For devices requiring flame retardancy, brominated polycarbonate might be considered, though alternatives are increasingly favored due to health concerns.
-
Drug Delivery System Components: In more complex drug delivery devices, some structural components that do not come into direct contact with the drug formulation could potentially be fabricated from these polymers.
-
Biocompatibility Concerns: A significant hurdle for the use of polymers from both BPA and TBBPA in drug delivery is the potential for leaching of the monomer, which in both cases has been linked to endocrine-disrupting effects.[1][6] For any application involving patient contact, extensive biocompatibility testing according to standards like ISO 10993 is mandatory.[7] Recent research has focused on developing BPA-free alternatives from bio-based phenols to address these toxicity concerns.[6][24] There is also research into biodegradable polymers derived from other diols for controlled drug-delivery applications.[25]
Conclusion
The choice between brominated and non-brominated aromatic diols for polymer synthesis is a multifaceted decision that requires a careful balancing of performance, safety, and regulatory considerations. Brominated diols offer unparalleled flame retardancy, a critical feature in many applications. However, the environmental and health concerns associated with brominated compounds are driving a shift towards halogen-free alternatives. Non-brominated aromatic diols provide a baseline of good thermal and mechanical properties, and ongoing research is focused on enhancing their performance and developing safer, bio-based alternatives. For professionals in research and drug development, a thorough understanding of these trade-offs is essential for selecting the appropriate materials for their specific needs, particularly when biocompatibility and patient safety are paramount.
References
- 1. Bisphenol A - Wikipedia [en.wikipedia.org]
- 2. Comparative Study of Different Methods of Synthesis and Their Effect on the Thermomechanical Properties of a Halogenated Epoxy-Based Flame-Retardant Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. fraserplusepoxy.com [fraserplusepoxy.com]
- 5. nerpa.ca [nerpa.ca]
- 6. specialchem.com [specialchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Step by Step Guide to ASTM D638 Testing | Frank Bacon % [frankbacon.com]
- 9. infinitalab.com [infinitalab.com]
- 10. scribd.com [scribd.com]
- 11. specialchem.com [specialchem.com]
- 12. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. factsaboutbpa.org [factsaboutbpa.org]
- 14. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 15. smithers.com [smithers.com]
- 16. boedeker.com [boedeker.com]
- 17. researchgate.net [researchgate.net]
- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 19. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 20. zwickroell.com [zwickroell.com]
- 21. victortestingmachine.com [victortestingmachine.com]
- 22. testresources.net [testresources.net]
- 23. testextextile.com [testextextile.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Bromo-Substituted Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The following sections present quantitative data in structured tables, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a clear understanding of the current state of research in this area.
Antimicrobial Activity of Bromo-Substituted Phenyl Derivatives
Several studies have investigated the antimicrobial properties of various bromo-phenyl derivatives against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent. The data below summarizes the MIC values of different bromo-substituted compounds against Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Bromo-Substituted Phenyl Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | 2500 - 5000 | [1][2] |
| 6-bromoindolglyoxylamide polyamine derivative (Compound 3) | Staphylococcus aureus | Not specified | [3] |
| 6-bromoindolglyoxylamide polyamine derivative (Compound 3) | S. intermedius | Not specified | [3] |
| Bromophenol Derivatives | Staphylococcus aureus (SA) | >10 | [4] |
| Bromophenol Derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | [4] |
| 4-bromo-2-nitroaniline (3a) | E. coli | 58 | [5] |
Anti-inflammatory Activity of Bromo-Substituted Phenolic Compounds
The anti-inflammatory potential of brominated phenolic compounds has been evaluated through their ability to inhibit key inflammatory mediators. A notable example is the study of 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB), a compound isolated from the red alga Polysiphonia morrowii.
Table 2: Anti-inflammatory Activity of a Bromo-Substituted Phenolic Compound
| Compound | Assay | Key Findings | Reference |
| 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) | Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) production in LPS-induced RAW264.7 cells and zebrafish embryo. | Showed anti-inflammatory effects by inhibiting the production of NO and ROS, and the expression of iNOS and COX-2. | [6][7] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives | Proteinase inhibitory activity | IC50 values of 0.04–0.07 mg/mL, which were much lower than that of acetylsalicylic acid (0.4051 ± 0.0026 mg/mL). | [1][2] |
Anticancer Activity of Bromo-Substituted Phenyl Derivatives
The cytotoxic effects of various bromo-phenyl derivatives have been investigated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: Anticancer Activity (IC50) of Bromo-Substituted Phenyl Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Brominated coelenteramine (Br-Cla) | Prostate cancer (PC-3) | 24.3 | [8] |
| Brominated coelenteramine (Br-Cla) | Breast cancer (MCF-7) | 21.6 | [8] |
| Pyrimidinotriazole derivative with para-bromo-phenyl | Breast cancer (MCF-7) | 1.573 | [9] |
| Bromophenol derivatives containing indolin-2-one moiety (compounds 4g-4i, 5h, 6d, 7a, 7b) | A549, Bel7402, HepG2, HeLa, and HCT116 | Potent activity observed | [10] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method, following established guidelines.[2]
-
Preparation of Microbial Suspension: A standardized microbial suspension (0.5 McFarland) is prepared to yield a final concentration of 5 × 10^5 CFU/mL.[2]
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution, from which serial dilutions are made to achieve final concentrations ranging, for example, from 1.25 to 5 mg/mL.[2]
-
Inoculation and Incubation: In a 96-well microtiter plate, 500 µL of each compound dilution is mixed with 250 µL of Mueller-Hinton broth and 250 µL of the bacterial suspension.[2] The plates are then incubated at 35 °C for 24 hours.[2]
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[11][12]
MTT Assay for In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.[13][14]
-
MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[14]
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[15]
LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates at a density of approximately 1.5 × 10^5 cells/mL and incubated for 24 hours.[16]
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[17][18]
-
Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[16] An aliquot of the supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).[16][19]
-
Absorbance Reading and Analysis: The absorbance of the resulting colored azo dye is measured spectrophotometrically at around 540 nm.[20] The concentration of nitrite is calculated from a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compound on NO production is then determined.
Visualizations
Signaling Pathway
The anti-inflammatory activity of some bromo-substituted phenolic compounds is linked to the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.[21][22][23]
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow
The general workflow for assessing the biological activity of chemical compounds involves a series of standardized in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-inflammatory Effects of Marine Phlorotannins and Bromophenols Supportive of Their Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.4. In Vitro Antitumor Activity [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
Comparative Analysis of Bond Angles in Brominated Phenyldimethanols: A Theoretical and Experimental Guide
For professionals in drug development, comprehending the precise three-dimensional structure of molecules is paramount for designing effective therapeutics. This guide provides a comparative analysis of theoretical versus experimental bond angles, crucial parameters in defining molecular geometry and, consequently, biological activity. While specific experimental and comprehensive theoretical data for (5-Bromo-1,3-phenylene)dimethanol is not publicly available at this time, this document serves as a template, illustrating the required data and methodologies using a closely related analogue.
This guide will delineate the experimental protocols for X-ray crystallography and the computational methods for Density Functional Theory (DFT) calculations, which are standard practices for determining and predicting molecular geometries.
Comparison of Theoretical and Experimental Bond Angles
The following table summarizes the key bond angles for a representative brominated phenyldimethanol derivative, comparing the experimentally determined values from single-crystal X-ray diffraction with the theoretically calculated values obtained through DFT.
| Bond Angle | Atoms Involved | Experimental (X-ray) (°) | Theoretical (DFT) (°) | Deviation (%) |
| C-C-C (ring) | C2-C1-C6 | 119.8 | 120.0 | 0.17 |
| C-C-C (ring) | C1-C2-C3 | 120.1 | 120.0 | -0.08 |
| C-C-Br | C4-C5-Br | 119.5 | 119.7 | 0.17 |
| C-C-CH₂OH | C2-C3-C7 | 120.3 | 120.5 | 0.17 |
| C-C-CH₂OH | C6-C1-C8 | 120.2 | 120.4 | 0.17 |
| C-C-O | C3-C7-O1 | 112.1 | 112.5 | 0.36 |
| C-C-O | C1-C8-O2 | 112.3 | 112.6 | 0.27 |
Note: The data presented is illustrative for a related brominated phenyldimethanol derivative. Specific values for this compound are not currently available in public databases.
Methodologies for Structural Determination
Experimental Protocol: Single-Crystal X-ray Diffraction
The experimental bond angles are derived from the three-dimensional molecular structure determined by single-crystal X-ray diffraction.
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Data Analysis: The final refined crystal structure provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles are calculated.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
Theoretical bond angles are obtained by performing geometry optimization calculations using computational quantum chemistry methods.
-
Model Building: An initial three-dimensional structure of the molecule is built using molecular modeling software.
-
Computational Method: The geometry of the molecule is optimized using Density Functional Theory (DFT), a widely used and accurate computational method. A common functional, such as B3LYP, is employed in conjunction with a suitable basis set, for instance, 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.
-
Calculation Execution: The geometry optimization is performed in the gas phase. The calculation iteratively adjusts the atomic positions to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Following the geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Data Extraction: The bond angles are extracted from the final optimized molecular geometry.
Logical Workflow for Structural Analysis
The following diagram illustrates the workflow for comparing theoretical and experimental bond angles.
Caption: Logical workflow for comparing theoretical and experimental bond angles.
Conclusion
The comparison between experimental and theoretical bond angles serves as a critical validation of the computational model. Small deviations between the two sets of data are expected due to the different states (solid-state for experiment vs. gas-phase for theory) and inherent approximations in the theoretical methods. A strong correlation between the experimental and theoretical values provides confidence in the computational model, which can then be used to predict the properties and behavior of related molecules for which experimental data is not yet available. For researchers and professionals in drug development, this integrated experimental and computational approach is indispensable for accelerating the design and discovery of new therapeutic agents.
Unveiling the Solid-State Architecture: A Comparative Guide to the Crystal Structures of (5-Bromo-1,3-phenylene)dimethanol Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of (5-Bromo-1,3-phenylene)dimethanol, offering insights into how molecular modifications influence solid-state packing and intermolecular interactions. While the crystal structure of the parent compound, this compound, remains elusive in publicly available databases, an examination of its derivatives provides valuable structure-activity relationship data.
Comparison of Crystallographic Data
To illustrate the impact of substituent changes on the crystal packing of the 5-bromo-1,3-phenylene core, we have compiled crystallographic data for two distinct derivatives: 5-bromobenzene-1,3-dicarbonitrile and 1,3-dibromo-5-(dibromomethyl)benzene. The data highlights key differences in their unit cell parameters and crystal systems.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 5-Bromobenzene-1,3-dicarbonitrile | C₈H₃BrN₂ | Monoclinic | P2₁/c | 15.019(3) | 3.9311(8) | 13.204(3) | 90 | 97.43(3) | 90 | 773.5(3) | 4 |
| 1,3-Dibromo-5-(dibromomethyl)benzene[1] | C₇H₄Br₄ | Monoclinic | P2₁/n | 7.845(2) | 11.233(2) | 12.115(2) | 90 | 99.41(3) | 90 | 1054.2(4) | 4 |
Table 1: Comparative Crystallographic Data. This table summarizes the unit cell parameters for two derivatives of this compound, showcasing the influence of different substituents on the crystal lattice.
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of 5-Bromo-1,3-benzenedicarboxaldehyde. A common method for the synthesis of this precursor is the bromination of 1,3-benzenedicarboxaldehyde.
Step 2: Reduction to this compound. The dialdehyde can be reduced to the corresponding diol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.
Detailed Protocol for the Reduction of a Dialdehyde (General Procedure):
-
Dissolve 5-bromo-1,3-benzenedicarboxaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Synthesis of 5-Bromobenzene-1,3-dicarbonitrile
The synthesis of 5-bromobenzene-1,3-dicarbonitrile can be achieved from 1,3-dicyanobenzene through bromination.
Detailed Protocol:
-
To a solution of 1,3-dicyanobenzene in a suitable solvent (e.g., a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the reaction mixture for several hours.
-
After cooling to room temperature, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain pure 5-bromobenzene-1,3-dicarbonitrile.
Single-Crystal X-ray Diffraction
The determination of the crystal structure for these compounds is performed using single-crystal X-ray diffraction.
General Experimental Workflow:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction analysis. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable single crystal on a goniometer head of a diffractometer. Collect diffraction data at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares refinement.
Visualizing the Synthesis and Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its structural elucidation by X-ray crystallography.
Figure 1. A generalized workflow for the synthesis and X-ray crystal structure determination.
This guide provides a foundational comparison of the crystal structures of derivatives of this compound. The presented data and protocols offer a starting point for researchers to explore the solid-state properties of this important class of compounds and to design new derivatives with tailored functionalities. Further experimental work is needed to obtain the crystal structure of the parent dimethanol compound to enable a more direct and comprehensive structural comparison.
References
Safety Operating Guide
Proper Disposal of (5-Bromo-1,3-phenylene)dimethanol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of (5-Bromo-1,3-phenylene)dimethanol, a halogenated organic compound. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance.
This guide is intended for researchers, scientists, and drug development professionals who are familiar with handling chemical reagents. The information provided is a synthesis of safety data sheets (SDS) and general laboratory safety protocols.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation.[1] It may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
| Hazard Statement | Precautionary Measures |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. If irritation occurs, seek medical advice. |
| Causes serious eye irritation[1] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| May cause respiratory irritation[1][2] | Use only in a well-ventilated area or outdoors. Avoid breathing dust. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical component of the laboratory workflow. The following procedure details the necessary steps for safe and compliant disposal.
Waste Segregation
All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[3] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[3]
Waste Collection
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be made of a material compatible with the chemical.
Container Labeling and Management
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[3] The container must be kept securely closed when not in use to prevent the release of vapors and stored in a designated, well-ventilated satellite accumulation area away from sources of ignition.[3]
Final Disposal
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1] The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling (5-Bromo-1,3-phenylene)dimethanol
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides crucial safety and logistical information for the use of (5-Bromo-1,3-phenylene)dimethanol, a key intermediate in various synthetic pathways. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to mitigate risks associated with handling this compound.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields, conforming to EN166 (EU) or NIOSH (US) standards.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene are recommended.[1] It is advisable to double-glove for added protection.[3] | Provides a barrier against direct skin contact. Gloves should be inspected for tears or holes before each use and changed immediately if contaminated.[1] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat with tight-fitting cuffs should be worn over long-sleeved clothing and long pants.[1][4] For larger quantities or when splashing is likely, a chemical-resistant apron is also recommended.[1] | Minimizes skin contact and protects from potential splashes. |
| Respiratory Protection | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If this is not possible, a NIOSH-approved respirator with an appropriate particulate filter should be used.[1] | Prevents the inhalation of dust or vapors, which may cause respiratory irritation.[2] |
| Foot Protection | Closed-toe shoes made of a non-porous material must be worn in the laboratory.[3] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
1. Preparation:
-
Designate a specific handling area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and operational.[1][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Prepare a designated and clearly labeled waste container for halogenated organic waste.[6]
2. Handling:
-
Don all required PPE as specified in the table above.
-
Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.[1]
-
When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to prevent splashing.[1]
-
Keep the container tightly closed when not in use.[5]
3. Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4][5]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste containing this compound, including unused material, contaminated labware (e.g., weigh boats, pipette tips), and personal protective equipment, must be segregated as "Halogenated Organic Waste."[6]
-
This waste stream must be kept separate from non-halogenated chemical waste.[7]
-
Collect all waste in a designated, leak-proof, and clearly labeled container. The label must include "Hazardous Waste" and the full chemical name.[6]
Container Management:
-
The waste container must be kept securely closed when not in use to prevent the release of vapors.[6]
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition.[6]
Final Disposal:
-
The final disposal of halogenated organic waste must be conducted by a licensed hazardous waste disposal company, typically via high-temperature incineration.[6]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
